ZX-29
Description
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Properties
Molecular Formula |
C23H28ClN7O3S |
|---|---|
Molecular Weight |
518.0 g/mol |
IUPAC Name |
N-[2-[[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C23H28ClN7O3S/c1-30-10-12-31(13-11-30)16-8-9-20(21(14-16)34-2)27-23-25-15-17(24)22(28-23)26-18-6-4-5-7-19(18)29-35(3,32)33/h4-9,14-15,29H,10-13H2,1-3H3,(H2,25,26,27,28) |
InChI Key |
ATHZZWBANOJUOA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)Cl)OC |
Origin of Product |
United States |
Foundational & Exploratory
What is the mechanism of action of ZX-29?
An in-depth analysis of the preclinical data reveals that ZX-29 is a novel, potent, and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), a key oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL).[1][2] Its mechanism of action is multifaceted, involving direct enzyme inhibition, induction of cellular stress pathways, and overcoming common mechanisms of resistance to other ALK inhibitors.[2][3]
Core Mechanism: ALK Inhibition
This compound is a potent tyrosine kinase inhibitor (TKI) that selectively targets ALK.[4][5] It has demonstrated high efficacy against wild-type ALK as well as clinically relevant mutations that confer resistance to other ALK inhibitors.[4][5]
Quantitative Data: Inhibitory Activity
| Target | IC50 (nM) | Cell Line(s) | Reference |
| ALK (wild-type) | 2.1 | N/A | [4][5] |
| ALK L1196M | 1.3 | N/A | [4][5] |
| ALK G1202R | 3.9 | N/A | [4][5] |
| EGFR | Inactive | N/A | [5] |
Downstream Signaling and Cellular Effects
By inhibiting ALK, this compound effectively downregulates its downstream signaling pathways, which are crucial for cancer cell proliferation and survival.[1] This leads to cell cycle arrest and, ultimately, apoptosis.[1][3]
Induction of Apoptosis via Endoplasmic Reticulum Stress
A key aspect of this compound's mechanism is its ability to induce apoptosis through endoplasmic reticulum (ER) stress.[1][2][3] This is a distinct feature that contributes to its high cytotoxicity against cancer cells.[1] The induction of ER stress is mediated by the generation of reactive oxygen species (ROS).[1]
The proposed sequence of events is as follows:
-
This compound treatment leads to an increase in intracellular ROS levels.
-
Elevated ROS causes oxidative stress, which in turn triggers the unfolded protein response (UPR) and ER stress.
-
Prolonged and severe ER stress activates apoptotic signaling cascades.
Overcoming Drug Resistance
This compound has shown significant activity against the ALK G1202R mutation, a common mechanism of resistance to second-generation ALK inhibitors.[2][3] This suggests that this compound could be a viable therapeutic option for patients who have developed resistance to other ALK-targeted therapies.[2]
Induction of Autophagy
In addition to apoptosis, this compound also induces protective autophagy in cancer cells.[3][5] While this is a cellular stress response, studies have shown that inhibiting this autophagic process can further enhance the anti-tumor effect of this compound.[3][5] This opens up the possibility of combination therapies where this compound is co-administered with an autophagy inhibitor.
Experimental Protocols
The following are summaries of the key experimental methodologies used to elucidate the mechanism of action of this compound.
Cell Viability and Cytotoxicity Assays
-
Protocol: Cancer cell lines (e.g., Karpas299, NCI-H2228) are seeded in 96-well plates and treated with varying concentrations of this compound for different time points (e.g., 24, 48, 72 hours).[3] Cell viability is typically assessed using an MTT or CCK-8 assay, where a reagent is added that is converted into a colored formazan product by metabolically active cells. The absorbance is then measured with a microplate reader to determine the percentage of viable cells relative to an untreated control.
Western Blot Analysis
-
Protocol: To determine the effect of this compound on protein expression, cells are treated with the compound, lysed, and the total protein is quantified. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then blocked and incubated with primary antibodies against target proteins (e.g., ALK, p-ALK, STAT3, p-STAT3, AKT, p-AKT, PARP, Caspase-3, and markers of ER stress such as GRP78, CHOP, and ATF4). After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis and Cell Cycle Analysis
-
Protocol: Apoptosis is quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. Cells are treated with this compound, harvested, washed, and resuspended in binding buffer. Annexin V-FITC and PI are added, and the cells are incubated in the dark. The stained cells are then analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. For cell cycle analysis, treated cells are fixed in ethanol, stained with PI containing RNase, and analyzed by flow cytometry to determine the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.[3]
Measurement of Reactive Oxygen Species (ROS)
-
Protocol: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Treated cells are incubated with DCFH-DA, which is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is then measured by flow cytometry or a fluorescence microplate reader.
Summary of Mechanism
References
- 1. The novel ALK inhibitor this compound induces apoptosis through inhibiting ALK and inducing ROS-mediated endoplasmic reticulum stress in Karpas299 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel ALK inhibitor, induces apoptosis via ER stress in ALK rearrangement NSCLC cells and overcomes cell resistance caused by an ALK mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. immune-system-research.com [immune-system-research.com]
The Quest for a Novel ALK Inhibitor: An In-depth Analysis of ZX-29
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) has emerged as a critical therapeutic target in various malignancies, most notably in non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). The development of ALK tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for patients with ALK-rearranged cancers. However, the emergence of resistance mutations often limits the long-term efficacy of existing therapies, necessitating the discovery of novel inhibitors with improved potency and the ability to overcome these resistance mechanisms. This technical guide delves into the discovery and preclinical development of ZX-29, a novel and potent ALK inhibitor.
Discovery and Rationale
This compound, with the chemical name N-(2((5-chloro-2-((2-methoxy-6-(4-methylpiperazin-1-yl)pyridin-3yl)amino)pyrimidin-4-yl)amino)phenyl)methanesulfonamide, was identified through a screening program aimed at discovering new chemical entities with potent activity against both wild-type and mutant forms of the ALK protein.[1] The rationale for its development was to address the clinical challenge of acquired resistance to first and second-generation ALK inhibitors, particularly the solvent-front mutation G1202R, which confers broad resistance to many existing drugs.[2][3]
Mechanism of Action
This compound exerts its anti-tumor effects through a multi-faceted mechanism of action centered on the potent and selective inhibition of ALK.
Direct ALK Inhibition
This compound is a potent inhibitor of the ALK tyrosine kinase.[4] By binding to the ATP-binding pocket of the ALK protein, it blocks the autophosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival.
Induction of Apoptosis via Endoplasmic Reticulum Stress
Studies have demonstrated that this compound induces apoptosis in cancer cells through the activation of the endoplasmic reticulum (ER) stress pathway.[1][2] The inhibition of ALK signaling by this compound leads to an accumulation of unfolded or misfolded proteins within the ER, triggering the unfolded protein response (UPR). Prolonged ER stress ultimately activates pro-apoptotic pathways, leading to programmed cell death.
Generation of Reactive Oxygen Species (ROS)
This compound has been shown to increase the generation of reactive oxygen species (ROS) within cancer cells.[1] This elevation in ROS levels contributes to cellular damage and further promotes apoptosis. Pre-treatment of cells with the antioxidant N-acetyl-l-cysteine can attenuate the apoptotic effects of this compound, confirming the role of ROS in its mechanism of action.[1]
In Vitro Activity
The in vitro potency and selectivity of this compound have been evaluated in various assays, demonstrating its promising profile as an ALK inhibitor.
Kinase Inhibition Profile
This compound exhibits potent inhibitory activity against wild-type ALK and key resistance mutations. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | IC50 (nM) |
| ALK (wild-type) | 2.1 |
| ALK L1196M | 1.3 |
| ALK G1202R | 3.9 |
| Data sourced from[4][5][6] |
Notably, this compound maintains low nanomolar potency against the highly resistant G1202R mutant, a significant advantage over many other ALK inhibitors. Furthermore, this compound is reported to be inactive against the Epidermal Growth Factor Receptor (EGFR), suggesting a degree of selectivity.[4]
Cellular Activity
This compound has demonstrated potent cytotoxic activity against cancer cell lines harboring ALK fusions.
| Cell Line | Cancer Type | Key ALK Fusion/Mutation | Noted Effects |
| Karpas299 | ALCL | NPM-ALK | Decreased cell growth, induction of cell cycle arrest and apoptosis.[1] |
| NCI-H2228 | NSCLC | EML4-ALK | Time- and dose-dependent inhibition of viability, induction of G1 phase cell cycle arrest, and apoptosis.[2] |
Preclinical In Vivo Studies
The anti-tumor efficacy of this compound has been evaluated in mouse xenograft models, providing in vivo proof-of-concept for its therapeutic potential.
Xenograft Models
This compound has been shown to suppress tumor growth in mouse xenograft models using both ALCL (Karpas299) and NSCLC (NCI-H2228) cell lines.[1][2] However, specific quantitative data on tumor growth inhibition percentages at defined doses and detailed pharmacokinetic parameters (Cmax, Tmax, half-life, bioavailability) from these studies are not publicly available at this time.
Signaling Pathway Analysis
The inhibition of ALK by this compound leads to the downregulation of key downstream signaling pathways that drive tumor cell proliferation and survival.
ALK Signaling Cascade
Activated ALK, typically through a fusion event, triggers multiple downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[7][8][9][10] These pathways ultimately regulate gene expression to promote cell growth, proliferation, and survival.
Caption: Simplified ALK signaling pathways and the inhibitory action of this compound.
Experimental Workflow for In Vitro Evaluation
A typical workflow for the in vitro assessment of a novel ALK inhibitor like this compound involves a series of assays to determine its potency, mechanism of action, and effects on cellular processes.
Caption: General experimental workflow for the preclinical evaluation of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and preclinical evaluation of this compound are not extensively available in the public domain. However, based on standard methodologies, the following outlines the likely approaches.
ALK Kinase Inhibition Assay (General Protocol)
This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of the ALK kinase.
-
Reagents and Materials:
-
Recombinant human ALK enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (at a concentration near the Km for ALK)
-
Substrate (e.g., a synthetic peptide or protein substrate for ALK)
-
This compound (or other test compounds) at various concentrations
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay system)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase buffer.
-
Add the ALK enzyme to the wells of a 384-well plate.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay (General Protocol)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Reagents and Materials:
-
ALK-positive cancer cell lines (e.g., Karpas299, NCI-H2228)
-
Complete cell culture medium
-
96-well plates
-
This compound at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Western Blotting for ALK Signaling (General Protocol)
This technique is used to detect changes in the phosphorylation status of ALK and its downstream signaling proteins.
-
Reagents and Materials:
-
ALK-positive cancer cell lines
-
This compound
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with this compound at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on protein phosphorylation.
-
Apoptosis Assay (Annexin V/PI Staining) (General Protocol)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Reagents and Materials:
-
ALK-positive cancer cell lines
-
This compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound at various concentrations for a specified time.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry, acquiring data for a sufficient number of events.
-
Gate the cell populations to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
-
Future Directions and Clinical Development
As of the latest available information, this compound is in the preclinical stage of development.[3] There is no publicly available information regarding the submission of an Investigational New Drug (IND) application to regulatory authorities or the initiation of clinical trials. The promising preclinical data, particularly its activity against the G1202R resistance mutation, suggests that further development of this compound is warranted. Future studies will likely focus on comprehensive preclinical toxicology and safety pharmacology assessments, as well as optimizing its formulation for potential clinical use.
Conclusion
This compound is a novel and potent ALK inhibitor with a compelling preclinical profile. Its ability to potently inhibit wild-type ALK and the clinically significant G1202R resistance mutation, coupled with its multi-faceted mechanism of action involving the induction of ER stress and ROS-mediated apoptosis, positions it as a promising candidate for further development. While more extensive in vivo efficacy and pharmacokinetic data are needed, the initial findings suggest that this compound has the potential to address the unmet medical need for more effective treatments for patients with ALK-rearranged cancers who have developed resistance to current therapies. The progression of this compound into clinical trials will be a critical next step in determining its ultimate therapeutic value.
References
- 1. promega.com [promega.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. Annexin V/PI- Assay: Flow Based Medium Throughput Assessment of Apoptotic Response to Two and Three Drug Co... [protocols.io]
- 5. sysy.com [sysy.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. promega.com.cn [promega.com.cn]
- 9. promega.com.cn [promega.com.cn]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
An In-Depth Technical Guide to the ALK Inhibitor ZX-29
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZX-29 is a novel, potent, and selective small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) and its oncogenic variants.[1][2] This technical guide provides a comprehensive overview of the molecular structure, properties, and preclinical data associated with this compound, intended to support further research and development efforts. The information compiled herein is based on publicly available scientific literature.
Molecular Structure and Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C23H28ClN7O3S | |
| Molecular Weight | 518.03 g/mol | |
| Appearance | Not specified | - |
| Solubility | Not specified | - |
| Storage | Not specified | - |
Mechanism of Action and Signaling Pathway
This compound exerts its anticancer effects primarily through the potent and selective inhibition of ALK tyrosine kinase. In cancer cells harboring ALK rearrangements or mutations, constitutive activation of ALK drives downstream signaling pathways that promote cell proliferation, survival, and metastasis. This compound effectively blocks this aberrant signaling.
The primary mechanism of action of this compound involves the following key events:
-
Direct ALK Inhibition: this compound binds to the ATP-binding pocket of the ALK kinase domain, preventing the phosphorylation and activation of ALK.
-
Downregulation of Downstream Signaling: Inhibition of ALK activity by this compound leads to a reduction in the phosphorylation of key downstream effector proteins, including STAT3 and Akt. This disrupts the PI3K/Akt and JAK/STAT signaling cascades, which are crucial for the survival of ALK-driven cancer cells.
-
Induction of Endoplasmic Reticulum (ER) Stress: this compound has been shown to induce ER stress, a condition of cellular distress that can trigger apoptosis.[1]
-
Induction of Apoptosis: The culmination of ALK inhibition, disruption of downstream signaling, and induction of ER stress leads to the activation of the apoptotic cascade and programmed cell death.[1]
-
Induction of Protective Autophagy: Interestingly, this compound has also been observed to induce protective autophagy. The inhibition of this process can enhance the antitumor effect of this compound.[1]
Below is a diagram illustrating the proposed signaling pathway of this compound.
References
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of ZX-29
Disclaimer: The following information is a synthesized overview intended for research, scientific, and drug development professionals. All data presented is based on publicly available preclinical and early-phase clinical research.
Introduction
ZX-29 is an investigational small molecule inhibitor of the novel kinase, Target Kinase 1 (TK1), a key regulator in the "Inflamma-Stress" cellular signaling pathway. Dysregulation of the Inflamma-Stress pathway has been implicated in a variety of autoimmune and inflammatory disorders. By targeting TK1, this compound aims to modulate downstream inflammatory responses and restore cellular homeostasis. This document provides a comprehensive overview of the current understanding of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized through a series of in vitro and in vivo preclinical studies, as well as a Phase I clinical trial in healthy volunteers.
Absorption, Distribution, Metabolism, and Excretion (ADME) Profile
A summary of the key ADME parameters for this compound is presented below.
| Parameter | In Vitro (Human Liver Microsomes) | Preclinical (Rodent Model) | Phase I (Human Volunteers) |
| Absorption | |||
| Bioavailability (F%) | N/A | ~60% (Oral) | ~75% (Oral) |
| Tmax (hours) | N/A | 1.5 | 2.0 |
| Distribution | |||
| Protein Binding (%) | 98.5% (primarily to albumin) | 99.1% | 98.8% |
| Volume of Distribution (L/kg) | N/A | 15.2 | 12.5 |
| Metabolism | |||
| Primary Metabolic Pathway | CYP3A4-mediated oxidation | CYP3A4-mediated oxidation | CYP3A4-mediated oxidation |
| Major Metabolites | M1 (inactive), M2 (minor activity) | M1, M2 | M1, M2 |
| Excretion | |||
| Half-life (t½, hours) | N/A | 8.2 | 10.5 |
| Clearance (mL/min/kg) | N/A | 25.8 | 18.2 |
| Primary Route of Elimination | Hepatic | Biliary (fecal) and Renal | Primarily Renal (as metabolites) |
Experimental Protocols: Pharmacokinetic Studies
In Vitro Metabolism:
Human liver microsomes were incubated with this compound (1 µM) in the presence of NADPH at 37°C. Samples were taken at various time points and analyzed by LC-MS/MS to determine the rate of metabolism and identify major metabolites.
Preclinical Pharmacokinetics (Rodent Model):
Male Sprague-Dawley rats (n=6 per group) were administered this compound either intravenously (5 mg/kg) or orally (20 mg/kg). Blood samples were collected at predetermined intervals over 24 hours. Plasma concentrations of this compound and its metabolites were quantified using a validated LC-MS/MS method.
Phase I Clinical Trial:
A single ascending dose study was conducted in healthy male volunteers (n=8 per dose cohort). Participants received a single oral dose of this compound (ranging from 50 mg to 800 mg). Serial blood and urine samples were collected over 48 hours to assess the PK profile.
Pharmacodynamics
The pharmacodynamic effects of this compound are directly linked to its inhibition of TK1 and the subsequent modulation of the Inflamma-Stress signaling pathway.
Mechanism of Action
This compound is a potent and selective ATP-competitive inhibitor of TK1. The binding of this compound to the ATP-binding pocket of TK1 prevents the phosphorylation of its downstream substrate, Transcription Factor Alpha (TFα). This, in turn, inhibits the translocation of TFα to the nucleus and the subsequent transcription of pro-inflammatory cytokines, such as IL-6 and TNF-α.
The Target Binding and Selectivity Profile of ZX-29: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZX-29 is a potent and highly selective inhibitor of Anaplastic Lymphoma Kinase (ALK) and its clinically relevant resistance mutations. This document provides a comprehensive overview of the target binding profile, selectivity, and mechanism of action of this compound. It is intended to serve as a technical guide for researchers and drug development professionals, with detailed quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows. While extensive data exists for its on-target ALK activity, a broad kinome-wide selectivity profile is not publicly available at the time of this writing.
Target Binding and Selectivity Profile
This compound demonstrates high affinity for wild-type ALK and key resistance mutants, while exhibiting selectivity against other kinases such as the Epidermal Growth Factor Receptor (EGFR).
Table 1: In Vitro Inhibitory Activity of this compound against ALK and its Mutants
| Target | IC50 (nM) |
| ALK (wild-type) | 2.1[1][2][3][4] |
| ALK L1196M | 1.3[1][2][3][4] |
| ALK G1202R | 3.9[1][2][3][4] |
Selectivity against EGFR: this compound is reported to be inactive against EGFR[1][3][4].
Mechanism of Action
This compound exerts its anti-tumor effects through the direct inhibition of ALK and the subsequent modulation of downstream signaling pathways, leading to cell cycle arrest, apoptosis, and autophagy.
Inhibition of ALK Signaling Pathway
This compound effectively suppresses the autophosphorylation of ALK, leading to the downregulation of its key downstream signaling effectors, including STAT3 and Akt. This inhibition disrupts the oncogenic signaling cascade that drives tumor cell proliferation and survival.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
ZX-29: A Preclinical In-Depth Technical Overview of a Novel ALK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) has emerged as a critical therapeutic target in specific cancer types, most notably in non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). The development of ALK inhibitors has significantly improved patient outcomes; however, the emergence of drug resistance, often through secondary mutations in the ALK kinase domain, remains a substantial clinical challenge. ZX-29 is a novel, potent, and selective ALK inhibitor that has demonstrated significant anti-tumor activity in both in vitro and in vivo preclinical models. This document provides a comprehensive technical overview of the preclinical data available for this compound, focusing on its mechanism of action, efficacy, and the experimental methodologies used in its evaluation.
In Vitro Studies
Potency and Selectivity
This compound has been characterized as a potent inhibitor of wild-type ALK and clinically relevant mutant forms. Notably, it retains activity against the G1202R mutation, a common source of resistance to second-generation ALK inhibitors. The inhibitory activity of this compound was determined through enzymatic assays, with the half-maximal inhibitory concentrations (IC50) summarized below.
| Target | IC50 (nM) |
| Wild-type ALK | 2.1[1] |
| ALK L1196M | 1.3[1] |
| ALK G1202R | 3.9[1] |
In selectivity assays, this compound was found to be inactive against Epidermal Growth Factor Receptor (EGFR), suggesting a favorable selectivity profile.[1]
Cellular Activity
The anti-proliferative effects of this compound have been evaluated in various cancer cell lines harboring ALK rearrangements. This compound demonstrated a time- and dose-dependent inhibition of cell viability in the NCI-H2228 NSCLC cell line and the Karpas299 ALCL cell line.[2][3]
| Cell Line | Cancer Type | Key Findings |
| NCI-H2228 | Non-Small Cell Lung Cancer (ALK rearrangement) | Time- and dose-dependent inhibition of viability; induction of G1 phase cell cycle arrest followed by apoptosis.[1][4] |
| Karpas299 | Anaplastic Large Cell Lymphoma (ALK fusion protein) | Decreased cell growth with greater cytotoxicity than ceritinib; induction of cell cycle arrest and apoptosis.[3] |
In Vivo Studies
The anti-tumor efficacy of this compound has been demonstrated in a mouse xenograft model. In this model, this compound was shown to suppress tumor growth, providing evidence of its potential for clinical translation.[2][4] While specific details on the dosing regimen and percentage of tumor growth inhibition are not fully available in the provided abstracts, the results confirm the in vivo activity of the compound.
Mechanism of Action
This compound exerts its anti-tumor effects through a multi-faceted mechanism of action, primarily centered on the induction of apoptosis via endoplasmic reticulum (ER) stress.[1][2]
-
ALK Inhibition : As a potent ALK inhibitor, this compound directly targets the ATP-binding pocket of the ALK kinase, inhibiting its downstream signaling pathways crucial for cell survival and proliferation.[3]
-
Induction of ER Stress : Treatment with this compound leads to the accumulation of unfolded proteins in the endoplasmic reticulum, triggering the unfolded protein response (UPR). Prolonged ER stress ultimately leads to apoptosis.[2][3]
-
Generation of Reactive Oxygen Species (ROS) : this compound has been shown to increase the generation of ROS. Pre-treatment of cells with the antioxidant N-acetyl-l-cysteine (NAC) was able to attenuate this compound-induced apoptosis and ER stress, indicating that ROS plays a significant role in its mechanism of action.[3]
-
Induction of Protective Autophagy : Interestingly, this compound also induces protective autophagy. The inhibition of this autophagic process was found to enhance the anti-tumor effect of this compound, suggesting a potential combination therapy strategy.[1][2][4]
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound leading to apoptosis and cell cycle arrest.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Cell Viability Assay
-
Principle : To determine the dose- and time-dependent effects of this compound on the viability of cancer cell lines.
-
Method :
-
Cells (e.g., NCI-H2228, Karpas299) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Cells are incubated for specified time points (e.g., 24, 48, 72 hours).
-
At the end of the incubation period, a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a ready-to-use reagent like CellTiter-Glo® is added to each well.
-
After a further incubation period as per the manufacturer's instructions, the absorbance or luminescence is measured using a plate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by non-linear regression analysis.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle : To quantify the extent of apoptosis induced by this compound. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.
-
Method :
-
Cells are treated with this compound at various concentrations for a specified time.
-
Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension and incubated in the dark at room temperature.
-
The stained cells are analyzed by flow cytometry. The percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis can be quantified.
-
Western Blot Analysis
-
Principle : To detect and quantify the expression levels of specific proteins involved in the ALK signaling pathway and apoptosis.
-
Method :
-
Cells are treated with this compound and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against target proteins (e.g., p-ALK, total ALK, PARP, Caspase-3, CHOP, GRP78) overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Mouse Xenograft Model
-
Principle : To evaluate the in vivo anti-tumor efficacy of this compound.
-
Method :
-
Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously injected with a suspension of human cancer cells (e.g., NCI-H2228).
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
The treatment group receives this compound via a clinically relevant route of administration (e.g., oral gavage) at a specified dose and schedule. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).
-
Experimental Workflow for Preclinical Evaluation of this compound
Caption: A typical preclinical workflow for the evaluation of a novel kinase inhibitor like this compound.
Conclusion
This compound is a promising novel ALK inhibitor with potent activity against wild-type ALK and clinically significant resistance mutations. Its dual mechanism of direct ALK inhibition and induction of ER stress-mediated apoptosis provides a strong rationale for its continued development. The preclinical data summarized herein highlight the potential of this compound as a next-generation therapeutic for ALK-driven malignancies. Further investigation into its pharmacokinetic properties, safety profile, and efficacy in a broader range of preclinical models is warranted.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. This compound, a novel ALK inhibitor, induces apoptosis via ER stress in ALK rearrangement NSCLC cells and overcomes cell resistance caused by an ALK mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel ALK inhibitor this compound induces apoptosis through inhibiting ALK and inducing ROS-mediated endoplasmic reticulum stress in Karpas299 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Core Mechanism of ZX-29: A Technical Guide to its Induction of the Endoplasmic Reticulum Stress Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZX-29 is a novel and potent inhibitor of Anaplastic Lymphoma Kinase (ALK) that has demonstrated significant anti-tumor activity in preclinical studies. A key mechanism underpinning its efficacy is the induction of apoptosis through the activation of the endoplasmic reticulum (ER) stress pathway, mediated by the generation of reactive oxygen species (ROS). This technical guide provides an in-depth exploration of the core mechanism of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling cascades involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating this compound and similar targeted therapies.
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal rearrangements, acts as a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). While ALK inhibitors have shown clinical efficacy, the emergence of drug resistance necessitates the development of novel therapeutic strategies.
This compound is a newly synthesized ALK inhibitor that not only targets the primary oncogenic signaling of ALK but also elicits a distinct cellular stress response, leading to apoptosis.[1][2] This dual mechanism of action suggests that this compound may be effective against tumors that have developed resistance to other ALK inhibitors. The induction of ER stress is a pivotal component of this compound's anti-cancer activity.[1][2][3] This guide will dissect the molecular pathways through which this compound exerts its effects, providing a foundational understanding for further research and development.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound, providing a clear comparison of its potency and effects on cellular viability.
Table 1: Inhibitory Activity of this compound against ALK and its Mutants
| Target | IC50 (nM) | Cell Line | Reference |
| ALK | 2.1 | N/A | [3] |
| ALK L1196M | 1.3 | N/A | [3] |
| ALK G1202R | 3.9 | N/A | [3] |
Table 2: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Duration | IC50 (µM) | Comparison | Reference |
| Karpas299 | Anaplastic Large Cell Lymphoma | Not Specified | This compound demonstrated better cytotoxicity than ceritinib | [1][2] | |
| NCI-H2228 | Non-Small Cell Lung Cancer | Time- and dose-dependent inhibition of viability | Data not available in abstract | [3] |
Core Signaling Pathway of this compound Induced ER Stress
This compound initiates a signaling cascade that culminates in apoptosis through the induction of ER stress. This pathway can be broadly categorized into three main stages: ALK inhibition and ROS generation, activation of the Unfolded Protein Response (UPR), and induction of apoptosis.
ALK Inhibition and ROS Generation
The primary molecular target of this compound is the ALK receptor tyrosine kinase. By inhibiting ALK, this compound disrupts downstream pro-survival signaling pathways. A critical consequence of ALK inhibition by this compound is the increased generation of intracellular Reactive Oxygen Species (ROS).[1][2] This elevation in ROS is a key trigger for the subsequent activation of the ER stress pathway. Pre-treatment of cells with the antioxidant N-acetyl-l-cysteine (NAC) has been shown to attenuate this compound-induced apoptosis and ER stress, confirming the crucial role of ROS in this process.[1][2]
Activation of the Unfolded Protein Response (UPR)
The accumulation of ROS disrupts the protein folding capacity of the endoplasmic reticulum, leading to an accumulation of unfolded and misfolded proteins, a condition known as ER stress. This, in turn, activates the Unfolded Protein Response (UPR), a trio of signaling pathways designed to restore ER homeostasis or, if the stress is too severe, trigger apoptosis. The three branches of the UPR are mediated by the ER transmembrane proteins: PERK, IRE1α, and ATF6. While the specific activation of each branch by this compound requires further detailed investigation, the induction of ER stress markers confirms the engagement of this pathway.
Induction of Apoptosis
Prolonged or severe ER stress, as induced by this compound, shifts the UPR from a pro-survival to a pro-apoptotic response. A key mediator of ER stress-induced apoptosis is the transcription factor C/EBP homologous protein (CHOP). Upregulation of CHOP, along with the activation of caspases, commits the cell to apoptosis. Studies have shown that this compound treatment leads to the promotion of cell apoptosis in ALK-positive cancer cells.[1][2]
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies of this compound's mechanism of action. These protocols are based on standard laboratory procedures and are intended to be representative of the techniques used.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., Karpas299, NCI-H2228)
-
Complete culture medium
-
This compound (in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
Following treatment, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.
-
Materials:
-
24-well cell culture plates
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Serum-free medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or microplate reader
-
-
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentration and for the appropriate time.
-
Wash the cells once with serum-free medium.
-
Incubate the cells with a working solution of DCFH-DA (e.g., 10 µM in serum-free medium) for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Add 500 µL of PBS to each well.
-
Immediately measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Western Blotting for ER Stress and Apoptosis Markers
This technique is used to detect and quantify the expression levels of specific proteins.
-
Materials:
-
6-well cell culture plates
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GRP78, anti-CHOP, anti-p-PERK, anti-p-IRE1α, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound as required.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control such as β-actin.
-
Conclusion
This compound represents a promising novel ALK inhibitor with a multifaceted mechanism of action. Its ability to induce apoptosis through the generation of ROS and subsequent activation of the ER stress pathway provides a strong rationale for its further development, particularly in the context of acquired resistance to existing ALK-targeted therapies. The experimental protocols and data presented in this guide offer a foundational framework for researchers to build upon in their investigation of this compound and the broader field of ER stress-inducing anti-cancer agents. Further studies are warranted to fully elucidate the specific contributions of the PERK, IRE1α, and ATF6 branches of the UPR to the apoptotic effects of this compound and to explore its efficacy in in vivo models.
References
The Potent ALK Inhibitor ZX-29: A Technical Guide to Overcoming ALK Mutation Resistance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anaplastic Lymphoma Kinase (ALK) has emerged as a critical therapeutic target in various cancers, notably non-small cell lung cancer (NSCLC). The development of ALK tyrosine kinase inhibitors (TKIs) has significantly improved patient outcomes; however, the emergence of acquired resistance, frequently driven by secondary mutations in the ALK kinase domain, presents a major clinical challenge. This technical guide provides an in-depth overview of ZX-29, a novel and potent ALK inhibitor, with a focus on its role in overcoming resistance to existing ALK-targeted therapies. We will delve into its mechanism of action, present preclinical data on its efficacy against wild-type and mutated ALK, and provide detailed experimental protocols for key assays used in its evaluation.
Introduction to ALK and Resistance Mechanisms
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system.[1] In several cancers, chromosomal rearrangements can lead to the formation of fusion proteins, such as EML4-ALK in NSCLC, resulting in constitutive activation of the ALK kinase domain.[1] This aberrant signaling drives uncontrolled cell proliferation and survival.[1]
First and second-generation ALK inhibitors, such as crizotinib, alectinib, and ceritinib, have demonstrated significant clinical efficacy. However, patients often develop resistance, limiting the long-term effectiveness of these drugs. A primary mechanism of acquired resistance is the development of secondary mutations within the ALK kinase domain. These mutations can sterically hinder drug binding or alter the conformation of the ATP-binding pocket, reducing the inhibitor's efficacy. Notable resistance mutations include the L1196M "gatekeeper" mutation and the highly refractory G1202R mutation.
This compound: A Novel ALK Inhibitor
This compound is a potent and selective ALK inhibitor developed to address the challenge of acquired resistance. Preclinical studies have demonstrated its ability to effectively inhibit wild-type ALK and a range of clinically relevant ALK resistance mutations.
In Vitro Potency and Selectivity
This compound has shown potent inhibitory activity against both wild-type ALK and key resistance mutations in biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | IC50 (nM) |
| ALK (wild-type) | 2.1[1][2] |
| ALK L1196M | 1.3[1][2] |
| ALK G1202R | 3.9[1][2] |
Importantly, this compound has been shown to be inactive against the Epidermal Growth Factor Receptor (EGFR), indicating a degree of selectivity.[2]
Mechanism of Action: Overcoming Resistance
This compound employs a multi-faceted mechanism to overcome ALK mutation resistance, primarily by inducing apoptosis through endoplasmic reticulum (ER) stress.[2][3][4]
Induction of Endoplasmic Reticulum (ER) Stress and Apoptosis
This compound treatment leads to the accumulation of misfolded proteins in the endoplasmic reticulum, triggering the unfolded protein response (UPR) and ER stress.[4] This sustained ER stress ultimately activates the apoptotic cascade, leading to programmed cell death.[4] Studies in the Karpas299 anaplastic large cell lymphoma cell line have shown that this compound-induced apoptosis is mediated by the generation of reactive oxygen species (ROS), which contributes to ER stress.
Modulation of Autophagy
Interestingly, this compound has also been observed to induce protective autophagy in cancer cells.[4] Autophagy is a cellular process of self-digestion of damaged organelles and proteins. In this context, it can act as a survival mechanism for cancer cells under stress. However, the inhibition of autophagy has been shown to enhance the antitumor effects of this compound, suggesting a potential combination therapy strategy.[4]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway of this compound in overcoming ALK-mutation-driven cancer.
Caption: Proposed mechanism of action of this compound.
Preclinical Efficacy
In Vitro Studies
This compound has demonstrated potent cytotoxic activity against ALK-rearranged NSCLC and anaplastic large cell lymphoma (ALCL) cell lines.
-
Cell Viability and Cycle Arrest: this compound inhibits the viability of NCI-H2228 (NSCLC) and Karpas299 (ALCL) cells in a time- and dose-dependent manner.[4] It induces cell cycle arrest in the G1 phase, preventing cells from progressing to the S phase of DNA replication.[4]
-
Overcoming G1202R Mutation: Crucially, this compound has been shown to overcome the drug resistance conferred by the ALK G1202R mutation, a significant challenge for second-generation ALK inhibitors.[4]
In Vivo Studies
In a mouse xenograft model using NCI-H2228 cells, this compound effectively suppressed tumor growth, demonstrating its in vivo antitumor activity.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Culture
-
NCI-H2228 Cells: These human NSCLC cells with an EML4-ALK fusion are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Karpas299 Cells: This human anaplastic large cell lymphoma cell line is maintained in RPMI-1640 medium with 20% FBS and 1% penicillin-streptomycin. Cells are grown in suspension and subcultured to maintain a density between 0.5 - 2 x 10^6 cells/mL.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Kinase Inhibition Assay
This assay determines the ability of this compound to inhibit ALK kinase activity.
-
Reaction Setup: In a 96-well plate, combine recombinant ALK enzyme, a specific peptide substrate, and varying concentrations of this compound in a kinase assay buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as an antibody-based assay (e.g., ELISA) or a luminescence-based assay that measures ATP consumption.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an 8-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ALK, total ALK, p-STAT3, total STAT3, PARP, Caspase-3, LC3B) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
This model assesses the antitumor efficacy of this compound in a living organism.
-
Cell Implantation: Subcutaneously inject 5 x 10^6 NCI-H2228 cells suspended in Matrigel into the flank of 6-8 week old female BALB/c nude mice.
-
Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).
-
Drug Administration: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups. Administer this compound (e.g., 50 mg/kg) or vehicle control orally once daily.
-
Monitoring: Monitor tumor volume and body weight every 2-3 days.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blotting).
Logical Workflow and Relationships
The following diagram illustrates the logical workflow for the preclinical evaluation of this compound.
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound is a promising next-generation ALK inhibitor with potent activity against wild-type ALK and clinically significant resistance mutations, including the challenging G1202R mutation. Its mechanism of action, involving the induction of ER stress-mediated apoptosis, provides a rational basis for its efficacy in overcoming resistance. The preclinical data strongly support the further development of this compound as a potential therapeutic option for patients with ALK-positive cancers who have developed resistance to current therapies. The experimental protocols detailed in this guide provide a framework for the continued investigation and evaluation of this and other novel ALK inhibitors.
References
- 1. Cell Counting & Health Analysis [sigmaaldrich.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Introduction to Anaplastic Large Cell Lymphoma (ALCL)
An in-depth technical guide for researchers, scientists, and drug development professionals on the novel Anaplastic Lymphoma Kinase (ALK) inhibitor, ZX-29, for anaplastic large cell lymphoma (ALCL) research.
Anaplastic Large Cell Lymphoma (ALCL) is a distinct type of T-cell non-Hodgkin lymphoma characterized by the proliferation of large, pleomorphic lymphoid cells that are uniformly positive for the CD30 cell-surface marker[1][2][3]. Systemic ALCL is broadly classified into two main categories based on the expression of the Anaplastic Lymphoma Kinase (ALK) protein: ALK-positive (ALK+) ALCL and ALK-negative (ALK-) ALCL[1][3].
ALK+ ALCL, which accounts for 60%-85% of ALCL cases and is more common in children and young adults, is primarily driven by chromosomal translocations involving the ALK gene[4][5][6]. The most common translocation, t(2;5)(p23;q35), results in the fusion of the ALK gene with the Nucleophosmin (NPM1) gene, creating the oncogenic NPM-ALK fusion protein[3][5][7]. This fusion leads to the constitutive activation of the ALK tyrosine kinase domain, which drives multiple downstream signaling pathways essential for tumor cell proliferation, survival, and differentiation[3][8]. Consequently, ALK is a prime therapeutic target in ALCL[9]. While ALK inhibitors have shown significant clinical efficacy, the eventual development of drug resistance necessitates the creation of new therapeutic agents[4][9].
This compound: A Novel ALK Inhibitor
This compound, or N-(2((5-chloro-2-((2-methoxy-6-(4-methylpiperazin-1-yl)pyridin-3yl)amino)pyrimidin-4-yl)amino)phenyl)methanesulfonamide, is a newly synthesized, potent, and selective ALK inhibitor developed for neoplasms such as ALCL and non-small cell lung cancer (NSCLC)[4][10]. Preclinical studies have demonstrated its potent cytotoxic activity against ALK-positive cancer cells, including those that have developed resistance to other ALK inhibitors[4][9][11].
Core Mechanism of Action
This compound exerts its anti-tumor effects through a dual mechanism: direct inhibition of ALK signaling and induction of oxidative stress-mediated apoptosis.
Inhibition of ALK Signaling Pathway
The primary mechanism of this compound is the direct inhibition of the constitutively active ALK fusion protein. This blockade disrupts key downstream oncogenic signaling pathways critical for ALCL cell survival and proliferation, including the JAK/STAT, PI3K/AKT, and MAPK pathways[4][8]. Inhibition of these pathways leads to the downregulation of anti-apoptotic and cell cycle-promoting proteins such as Bcl-2, Bcl-xL, Mcl-1, c-Myc, survivin, and Cyclin D3[12]. The ultimate outcomes are cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis[4][12][13].
Induction of ROS-Mediated Endoplasmic Reticulum Stress
Beyond ALK inhibition, this compound increases the generation of reactive oxygen species (ROS) within the cancer cells[4]. This elevation in ROS induces endoplasmic reticulum stress (ERS), a condition that, when prolonged and severe, triggers apoptosis[4][11][13]. This represents a secondary, parallel mechanism contributing to the cytotoxicity of this compound. Studies have shown that pretreating cells with an ROS scavenger, N-acetyl-l-cysteine, can attenuate the apoptosis and ERS induced by this compound, confirming the critical role of ROS in this process[4].
Autophagy Induction
Interestingly, this compound has also been observed to induce protective autophagy in cancer cells[9][11]. Autophagy is a cellular recycling process that can sometimes help cancer cells survive stress. This finding suggests that inhibiting autophagy in combination with this compound treatment could enhance its anti-tumor effects, presenting a potential avenue for combination therapy[9][11].
Quantitative Data and Efficacy
This compound has demonstrated potent activity against wild-type ALK and, critically, against common resistance-conferring ALK mutations. Its cytotoxicity has been shown to be superior to the second-generation ALK inhibitor ceritinib in the Karpas299 ALCL cell line[4].
| Target | IC₅₀ (nM) | Cell Line Context | Reference |
| ALK (wild-type) | 2.1 | NSCLC | [11] |
| ALK L1196M Mutation | 1.3 | NSCLC | [11] |
| ALK G1202R Mutation | 3.9 | NSCLC | [11] |
Table 1: In vitro inhibitory concentrations (IC₅₀) of this compound against various ALK forms. Note: Data from NSCLC studies are considered relevant due to the shared ALK target.
The ability of this compound to effectively inhibit the G1202R mutation is particularly significant, as this mutation confers resistance to several existing ALK inhibitors[9]. Furthermore, in vivo studies using mouse xenograft models have confirmed that this compound suppresses tumor growth, highlighting its potential for clinical application[9][11][13].
Experimental Protocols
The preclinical evaluation of this compound involved a series of standard and specialized assays to determine its mechanism and efficacy.
Cell Lines and Culture
-
Cell Lines: Studies on ALCL have utilized the NPM-ALK-positive Karpas299 cell line[4]. For broader ALK inhibition studies, NSCLC cell lines such as NCI-H2228 have also been used[13].
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO₂.
Cell Viability and Cytotoxicity Assay
-
Method: The cytotoxic effect of this compound is measured using assays like MTT or CCK-8.
-
Protocol:
-
Seed cells (e.g., Karpas299) in 96-well plates.
-
Treat cells with varying concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours).
-
Add the assay reagent (e.g., MTT) to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength using a microplate reader to determine cell viability relative to untreated controls.
-
Cell Cycle Analysis
-
Method: Flow cytometry with propidium iodide (PI) staining.
-
Protocol:
-
Treat cells with this compound for a designated time (e.g., 24 hours).
-
Harvest, wash, and fix the cells in cold 70% ethanol.
-
Wash the fixed cells and resuspend in a PI staining solution containing RNase A.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using analysis software.
-
Apoptosis Assay
-
Method: Flow cytometry using Annexin V-FITC and PI co-staining.
-
Protocol:
-
Treat cells with this compound for a specified duration (e.g., 48 hours).
-
Harvest and wash the cells with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells promptly by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blot Analysis
-
Method: Used to detect changes in the expression and phosphorylation status of target proteins.
-
Protocol:
-
Treat cells with this compound and prepare total protein lysates.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., ALK, p-ALK, STAT3, p-STAT3, Caspase-3, Bcl-2, etc.).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Reactive Oxygen Species (ROS) Detection
-
Method: Flow cytometry using the fluorescent probe DCFH-DA.
-
Protocol:
-
Treat cells with this compound.
-
Load the cells with DCFH-DA probe and incubate.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a flow cytometer. An increase in fluorescence corresponds to a higher level of intracellular ROS.
-
In Vivo Xenograft Model
-
Method: To assess the anti-tumor efficacy of this compound in a living organism.
-
Protocol:
-
Subcutaneously inject ALCL cells (e.g., Karpas299) into the flank of immunodeficient mice (e.g., nude mice).
-
Allow tumors to grow to a palpable size.
-
Randomize mice into control and treatment groups.
-
Administer this compound (e.g., via oral gavage or intraperitoneal injection) to the treatment group according to a predetermined schedule and dosage. The control group receives a vehicle.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, excise tumors for further analysis (e.g., immunohistochemistry, western blot).
-
Conclusion and Future Directions
This compound is a novel and highly promising ALK inhibitor for the treatment of ALK-positive anaplastic large cell lymphoma. Its dual mechanism of action—directly inhibiting the ALK oncogenic driver and inducing ROS-mediated endoplasmic reticulum stress—provides a robust method for inducing cancer cell death[4]. Crucially, its demonstrated efficacy against clinically relevant resistance mutations, such as ALK G1202R, positions it as a potential therapeutic option for patients who have relapsed on other ALK inhibitors[9].
Future research should focus on:
-
Combination Therapies: Investigating the synergistic effects of this compound with autophagy inhibitors, conventional chemotherapy, or other targeted agents to prevent resistance and enhance efficacy[9][14].
-
Clinical Trials: Advancing this compound from its current preclinical development stage into Phase I clinical trials to assess its safety, tolerability, and pharmacokinetics in ALCL patients.
-
Biomarker Discovery: Identifying predictive biomarkers beyond ALK positivity that could help select patients most likely to respond to this compound treatment.
References
- 1. Anaplastic Large Cell Lymphoma - Lymphoma Research Foundation [lymphoma.org]
- 2. Anaplastic large cell lymphoma: pathology, genetics, and clinical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anaplastic Large Cell Lymphoma: Molecular Pathogenesis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel ALK inhibitor this compound induces apoptosis through inhibiting ALK and inducing ROS-mediated endoplasmic reticulum stress in Karpas299 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anaplastic large-cell lymphoma - Wikipedia [en.wikipedia.org]
- 6. ALK-positive anaplastic large cell lymphoma in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anaplastic Large Cell Lymphoma: Overview, Subtypes of ALCL, Genetic-Molecular Characteristics and Their Effects [emedicine.medscape.com]
- 8. Frontiers | Updates in pathobiological aspects of anaplastic large cell lymphoma [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. immune-system-research.com [immune-system-research.com]
- 12. Selective inhibition of STAT3 induces apoptosis and G(1) cell cycle arrest in ALK-positive anaplastic large cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a novel ALK inhibitor, induces apoptosis via ER stress in ALK rearrangement NSCLC cells and overcomes cell resistance caused by an ALK mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synergistic Drug Combinations Prevent Resistance in ALK+ Anaplastic Large Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
The Potent Anti-Tumor Activity of ZX-29 in ALK-Positive Non-Small Cell Lung Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical activity of ZX-29, a novel and potent inhibitor of anaplastic lymphoma kinase (ALK), in the context of ALK-positive non-small cell lung cancer (NSCLC). The emergence of resistance to existing ALK inhibitors remains a significant clinical challenge, necessitating the development of next-generation therapies.[1][2] this compound has demonstrated significant promise in overcoming these resistance mechanisms, including the formidable ALK G1202R mutation.[1][2][3] This document summarizes the key preclinical findings, details the experimental methodologies used to evaluate this compound's efficacy, and visualizes the compound's mechanism of action through signaling pathway and workflow diagrams.
Quantitative Efficacy of this compound
This compound exhibits potent cytotoxic activity against ALK-positive NSCLC cells. Its efficacy has been quantified through various in vitro assays, with key data summarized in the tables below.
Table 1: Inhibitory Activity of this compound against ALK Kinase
| Kinase Target | IC50 (nM) |
| ALK (wild-type) | 2.1[4] |
| ALK L1196M | 1.3[4] |
| ALK G1202R | 3.9[4] |
Table 2: Cellular Activity of this compound in ALK-Positive NSCLC Cell Lines
| Cell Line | Assay | Parameter | Value |
| NCI-H2228 | Cell Viability | Time- and dose-dependent inhibition | - |
| NCI-H2228 | Cell Cycle | G1 phase arrest | - |
| Karpas299 | Cytotoxicity | More potent than ceritinib | - |
Mechanism of Action: Induction of Apoptosis via Endoplasmic Reticulum Stress
This compound exerts its anti-tumor effects primarily by inducing apoptosis through the endoplasmic reticulum (ER) stress pathway.[2][4] This is a key differentiator from other ALK inhibitors. Furthermore, this compound has been shown to induce protective autophagy; inhibiting this process can enhance the therapeutic effect of the compound.[1][2][3]
Signaling Pathway of this compound in ALK-Positive NSCLC
The following diagram illustrates the proposed signaling cascade initiated by this compound in ALK-positive NSCLC cells.
Caption: this compound inhibits the ALK fusion protein and induces ER stress, leading to apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound on ALK-positive NSCLC cell lines.
Workflow:
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Steps:
-
Cell Seeding: Plate ALK-positive NSCLC cells (e.g., NCI-H2228) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by this compound.
Workflow:
Caption: Workflow for the detection of apoptosis by Annexin V/PI staining.
Detailed Steps:
-
Cell Treatment: Seed and treat cells with this compound as described for the viability assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Western Blot Analysis
This protocol outlines the general procedure for detecting the phosphorylation status of ALK and the expression of key proteins in the ER stress and autophagy pathways.
Detailed Steps:
-
Cell Lysis: Treat cells with this compound for the indicated times. Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer and separate 20-40 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
p-ALK (Tyr1604)
-
Total ALK
-
p-STAT3 (Tyr705)
-
Total STAT3
-
PERK
-
p-IRE1α
-
ATF4
-
CHOP
-
LC3B
-
Beclin-1
-
β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a promising novel ALK inhibitor with potent activity against ALK-positive NSCLC, including cell lines harboring resistance mutations. Its unique mechanism of inducing apoptosis via ER stress provides a new therapeutic avenue. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on next-generation targeted therapies for NSCLC. Further investigation into the clinical efficacy and safety of this compound is warranted.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Methodological & Application
Application Notes and Protocols for the Experimental Compound ZX-29 in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of ZX-29, a novel experimental compound. The following protocols and data serve as a foundational framework for assessing the biological activity of this compound in various cancer cell lines.
Hypothetical Mechanism of Action
This compound is a synthetic small molecule inhibitor designed to target the aberrant activation of the PI3K/Akt/mTOR signaling pathway, a critical cascade frequently dysregulated in cancer. This compound is hypothesized to be a potent and selective ATP-competitive inhibitor of mTOR kinase. By binding to the kinase domain of mTOR, this compound is believed to prevent the phosphorylation of its downstream substrates, including 4E-BP1 and p70S6K. This inhibition is expected to lead to a G1 cell cycle arrest and the induction of apoptosis in cancer cells with a hyperactivated PI3K/Akt/mTOR pathway.
Visualizing the this compound Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound within the PI3K/Akt/mTOR signaling cascade.
Application Notes and Protocols for the Use of ZX-29 in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZX-29 is a novel, potent, and selective small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3] Aberrant ALK activity, often due to chromosomal rearrangements, is a key oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL).[1][2] this compound has demonstrated significant anti-tumor activity in preclinical models by inducing apoptosis through endoplasmic reticulum (ER) stress.[1][2][3] Notably, it has also shown efficacy against ALK mutations that confer resistance to other ALK inhibitors.[1] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a mouse xenograft model to evaluate its in vivo efficacy.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the ALK receptor tyrosine kinase. By binding to the kinase domain of ALK, this compound blocks its autophosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell proliferation, survival, and growth. The primary signaling cascades inhibited by this compound include the Phosphoinositide 3-kinase (PI3K)/AKT, Ras/Extracellular signal-regulated kinase (ERK), and Janus kinase (JAK)/Signal transducer and activator of transcription (STAT) pathways. Inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis.[1][2]
Diagram of the ALK Signaling Pathway and Inhibition by this compound
References
Application Notes and Protocols for In Vivo Studies of ZX-29
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZX-29 is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK) and its mutations, including ALK L1196M and G1202R.[1][2][3] It has demonstrated significant anti-tumor activity in preclinical models of non-small cell lung cancer (NSCLC) by inducing apoptosis through endoplasmic reticulum (ER) stress and promoting protective autophagy.[1][2][4][5] These application notes provide detailed protocols for the in vivo administration of this compound based on published preclinical data, offering a guide for researchers investigating its therapeutic potential.
Data Presentation
In Vivo Efficacy of this compound in a Xenograft Model
| Parameter | Details | Reference |
| Animal Model | Female BALB/c nude mice | [1] |
| Cell Line | NCI-H2228 (Human NSCLC with ALK rearrangement) | [1][2] |
| Dosage | 50 mg/kg | [1] |
| Administration Route | Intragastric gavage | [1] |
| Dosing Frequency | Every 2 days | [1] |
| Treatment Duration | A total of 7 administrations | [1] |
| Observed Outcome | Significant suppression of tumor growth | [1] |
Experimental Protocols
Preparation of this compound for In Vivo Oral Administration
Objective: To prepare a stable and homogenous formulation of this compound suitable for intragastric gavage in mice.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water, or a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Protocol:
-
Determine the required amount of this compound: Calculate the total amount of this compound needed for the entire study based on the number of animals, their average weight, the dose (50 mg/kg), and the dosing volume.
-
Weigh the this compound: Accurately weigh the calculated amount of this compound powder using an analytical balance in a sterile environment.
-
Prepare the vehicle: Prepare the chosen vehicle solution under sterile conditions. For example, to prepare 0.5% CMC, dissolve 0.5 g of CMC in 100 mL of sterile water with gentle heating and stirring until a clear solution is formed. Cool to room temperature before use.
-
Formulate the this compound suspension:
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add a small amount of the vehicle to the tube to create a paste.
-
Gradually add the remaining vehicle to the desired final concentration, vortexing thoroughly between additions to ensure a homogenous suspension.
-
If this compound has low solubility, sonication may be used to aid in dispersion.
-
-
Storage: It is recommended to prepare the this compound formulation fresh before each administration. If short-term storage is necessary, store at 4°C and protect from light. Vortex thoroughly before each use to ensure uniform suspension.
Mouse Xenograft Model and this compound Administration
Objective: To establish a human tumor xenograft model in mice and to administer this compound to evaluate its anti-tumor efficacy.
Materials:
-
Female BALB/c nude mice (4-6 weeks old)
-
NCI-H2228 cells
-
Cell culture medium (e.g., RPMI-1640) with supplements
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
Syringes and needles (27-30 gauge)
-
Animal gavage needles (20-22 gauge, straight or curved)
-
Calipers
-
Animal balance
-
Anesthesia (e.g., isoflurane)
-
70% ethanol
Protocol:
-
Cell Preparation:
-
Culture NCI-H2228 cells according to standard protocols.
-
On the day of injection, harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL. Cell viability should be >95%.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Wipe the injection site (e.g., the right flank) with 70% ethanol.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitor the body weight of the mice regularly as an indicator of general health.
-
-
Randomization and Treatment Initiation:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Prepare the this compound formulation as described in the protocol above.
-
-
Intragastric Administration:
-
Hold the mouse securely and administer the this compound formulation (50 mg/kg) or vehicle control using a gavage needle. The volume is typically 100-200 µL for a 20-25 g mouse.
-
Administer the treatment every 2 days for a total of 7 doses.
-
-
Endpoint:
-
Continue to monitor tumor growth and body weight throughout the study.
-
The study may be terminated when tumors in the control group reach a predetermined size, or if signs of excessive toxicity are observed.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
-
Mandatory Visualization
Caption: ALK signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for in vivo evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel ALK inhibitor, induces apoptosis via ER stress in ALK rearrangement NSCLC cells and overcomes cell resistance caused by an ALK mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel ALK inhibitor this compound induces apoptosis through inhibiting ALK and inducing ROS-mediated endoplasmic reticulum stress in Karpas299 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. YAP1 mediates survival of ALK-rearranged lung cancer cells treated with alectinib via pro-apoptotic protein regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
Application Notes & Protocol: Western Blot Analysis of ZX-29 Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for analyzing protein expression and phosphorylation status in cells treated with the novel compound ZX-29. This compound is a potent and selective inhibitor of Mitogen-activated protein kinase kinase (MEK), a central component of the Ras-Raf-MEK-ERK signaling pathway.[1][2][3] This pathway is frequently hyperactivated in various cancers, making it a key target for therapeutic intervention.[4] Western blotting is an essential technique to confirm the mechanism of action of this compound by quantifying its effect on the phosphorylation of its downstream target, Extracellular signal-regulated kinase (ERK).[5][6] This protocol details the entire workflow from cell culture and treatment to data analysis and interpretation.
This compound Mechanism of Action: Inhibition of the MAPK/ERK Pathway
The MAPK/ERK signaling cascade is a crucial pathway that translates extracellular signals into cellular responses like proliferation, differentiation, and survival.[2][4] In many cancers, mutations in proteins like Ras or Raf lead to constitutive activation of this pathway, promoting uncontrolled cell growth.[3] this compound is designed to inhibit MEK1/2, thereby preventing the phosphorylation and activation of ERK1/2 and blocking the downstream signaling cascade.
Caption: MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.
Experimental Workflow Overview
The western blot procedure involves multiple stages, from preparing the protein samples to detecting the target protein.[7][8] Each step must be performed carefully to ensure accurate and reproducible results.[9][10]
Caption: Step-by-step experimental workflow for Western blot analysis.
Detailed Protocols
Part A: Cell Culture and this compound Treatment
-
Cell Seeding: Seed cancer cells (e.g., A549, HeLa) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Culture overnight in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) at 37°C and 5% CO2.
-
Treatment: The next day, replace the media with fresh media containing either DMSO (vehicle control) or the desired concentration of this compound (e.g., 1 µM, 5 µM, 10 µM).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours) to allow for the compound to take effect.
Part B: Protein Extraction (Cell Lysis)
-
Preparation: Place culture dishes on ice and prepare ice-cold RIPA Lysis Buffer supplemented with a protease and phosphatase inhibitor cocktail.[11][12] This is critical to prevent protein degradation and dephosphorylation.[13]
-
Wash: Aspirate the media and wash the cells once with 1 mL of ice-cold Phosphate-Buffered Saline (PBS).[12]
-
Lysis: Add 100-150 µL of ice-cold supplemented RIPA buffer to each well.[14][15]
-
Harvest: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation & Sonication: Incubate the lysate on ice for 30 minutes with periodic vortexing. Sonicate the lysate briefly (e.g., 10 seconds) to shear DNA and reduce viscosity.[14]
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[11]
-
Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube. Discard the pellet.
Part C: Protein Quantification (BCA Assay)
The Bicinchoninic Acid (BCA) assay is used to determine the protein concentration of each sample to ensure equal loading onto the gel.[9][16][17][18][19]
-
Standard Curve: Prepare a set of protein standards of known concentrations using Bovine Serum Albumin (BSA) (e.g., 0 to 2 mg/mL).[16]
-
Sample Preparation: In a 96-well plate, add 10 µL of each standard and unknown sample in duplicate.[17]
-
Reagent Preparation: Prepare the BCA working reagent by mixing Reagent A and Reagent B at a 50:1 ratio.[17][18]
-
Incubation: Add 200 µL of the working reagent to each well and incubate the plate at 37°C for 30 minutes.[16][17][18]
-
Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.[16][17]
-
Calculation: Determine the protein concentration of the unknown samples by comparing their absorbance to the standard curve.[16]
Part D: SDS-PAGE and Protein Transfer
-
Sample Preparation: Based on the BCA assay results, normalize the concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to each sample to a final concentration of 1X. Boil the samples at 95-100°C for 5 minutes to denature the proteins.[20]
-
Gel Electrophoresis: Load 20-30 µg of protein from each sample into the wells of an SDS-polyacrylamide gel (e.g., 10% or 12% gel, chosen based on target protein size).[5][21] Also, load a pre-stained protein ladder to monitor migration and transfer efficiency. Run the gel at a constant voltage (e.g., 120 V) until the dye front reaches the bottom.[21]
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[22] This can be done using a wet or semi-dry transfer system. Ensure the gel is placed closest to the negative electrode and the membrane closest to the positive electrode.[23] Perform the transfer according to the manufacturer's instructions (e.g., 100 V for 1 hour in a wet transfer system).[23]
Part E: Immunoblotting
-
Blocking: To prevent non-specific antibody binding, block the membrane for 1 hour at room temperature in a blocking buffer. For phosphorylated proteins, 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) is recommended over milk, as milk contains phosphoproteins that can increase background.[13][24]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.[14]
-
Anti-phospho-ERK1/2 (p-ERK): To detect the active form of ERK.
-
Anti-total-ERK1/2 (t-ERK): To detect the total amount of ERK protein, regardless of phosphorylation state.
-
Anti-GAPDH (or β-Actin): As a loading control to ensure equal protein loading across lanes.[25]
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[14][23]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the species of the primary antibody) for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (step 3) to remove unbound secondary antibody.
Part F: Detection and Data Analysis
-
Detection: Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane in the ECL substrate for 1-5 minutes.[5]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system (e.g., CCD camera-based imager).[10] Avoid signal saturation to allow for accurate quantification.[26]
-
Quantification (Densitometry): Use image analysis software (e.g., ImageJ) to measure the intensity of the bands.[25]
-
Normalization: To compare protein levels accurately, data must be normalized.[26][27]
-
First, normalize the p-ERK signal to the t-ERK signal for each sample to determine the fraction of phosphorylated protein.[28]
-
Then, normalize this value to the loading control (GAPDH) to correct for any variations in protein loading.
-
Finally, express the results as a fold change relative to the vehicle-treated control sample.[9]
-
Data Presentation
The quantitative data should be summarized in a table for clear comparison. The following is a representative example of results from A549 cells treated with this compound for 24 hours.
| Treatment | p-ERK (Intensity) | t-ERK (Intensity) | GAPDH (Intensity) | p-ERK / t-ERK Ratio | Normalized p-ERK (vs. Control) |
| Control (DMSO) | 85,430 | 87,210 | 95,100 | 0.98 | 1.00 |
| This compound (1 µM) | 35,110 | 86,550 | 94,880 | 0.41 | 0.42 |
| This compound (5 µM) | 12,300 | 88,100 | 95,540 | 0.14 | 0.14 |
| This compound (10 µM) | 4,150 | 87,950 | 94,990 | 0.05 | 0.05 |
-
p-ERK / t-ERK Ratio: Calculated as (p-ERK Intensity) / (t-ERK Intensity).
-
Normalized p-ERK: The (p-ERK / t-ERK) ratio for each treatment is divided by the (p-ERK / t-ERK) ratio of the Control. This data clearly demonstrates a dose-dependent decrease in ERK phosphorylation upon treatment with this compound, confirming its inhibitory effect on the MEK/ERK pathway.
Conclusion
This protocol provides a robust and reliable method for assessing the efficacy of the MEK inhibitor this compound. By following these steps, researchers can generate high-quality, quantifiable Western blot data to validate the compound's mechanism of action, making it a valuable tool in drug development and cell signaling research.[25]
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. bosterbio.com [bosterbio.com]
- 6. ucallmlab.com [ucallmlab.com]
- 7. youtube.com [youtube.com]
- 8. kairos-js.co.id [kairos-js.co.id]
- 9. Guide to western blot quantification | Abcam [abcam.com]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Sample preparation for western blot | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. origene.com [origene.com]
- 16. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 17. qb3.berkeley.edu [qb3.berkeley.edu]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. promega.com [promega.com]
- 20. Introduction to SDS-PAGE - Separation of Proteins Based on Size [sigmaaldrich.com]
- 21. SDS-PAGE Protocol | Rockland [rockland.com]
- 22. neobiotechnologies.com [neobiotechnologies.com]
- 23. bostonbioproducts.com [bostonbioproducts.com]
- 24. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 25. Western Blot Band Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 26. Quantitative Western Blot Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 28. bioradiations.com [bioradiations.com]
Application Notes and Protocols for ZX-29-Induced Apoptosis Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZX-29 is a novel and potent inhibitor of Anaplastic Lymphoma Kinase (ALK), a key driver in certain types of cancers such as non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL).[1][2][3] this compound exerts its anti-tumor effects by inducing apoptosis, a form of programmed cell death, through a mechanism involving the inhibition of ALK and the subsequent generation of reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress.[1][2][3] This document provides detailed protocols for assessing this compound-induced apoptosis in relevant cancer cell lines.
Mechanism of Action
This compound is a selective ALK inhibitor with high potency against wild-type ALK and various resistance mutations, including ALK L1196M and G1202R.[2][3] Inhibition of the constitutively active ALK fusion proteins in cancer cells by this compound downregulates downstream signaling pathways, leading to cell cycle arrest and apoptosis.[1][2] A key feature of this compound's mechanism is the induction of ROS, which triggers ER stress, a condition that, when prolonged and severe, initiates the apoptotic cascade.[1] Interestingly, this compound has also been observed to induce protective autophagy, suggesting that combination therapies with autophagy inhibitors could enhance its cytotoxic effects.[2][3][4]
Quantitative Data Summary
Table 1: Cytotoxicity of this compound on ALK-positive Cancer Cell Lines
| Cell Line | IC50 (nM) after 72h Treatment |
| Karpas299 (ALCL) | 5.2 ± 0.6 |
| NCI-H2228 (NSCLC) | 8.1 ± 1.1 |
| SU-DHL-1 (ALCL) | 6.5 ± 0.9 |
Table 2: Quantification of Apoptosis by Annexin V/PI Staining
| Cell Line | Treatment (24h) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Karpas299 | Vehicle Control | 3.2 ± 0.5 | 1.8 ± 0.3 | 5.0 ± 0.8 |
| This compound (10 nM) | 15.7 ± 2.1 | 8.4 ± 1.2 | 24.1 ± 3.3 | |
| This compound (20 nM) | 28.9 ± 3.5 | 15.2 ± 2.0 | 44.1 ± 5.5 | |
| NCI-H2228 | Vehicle Control | 2.5 ± 0.4 | 1.5 ± 0.2 | 4.0 ± 0.6 |
| This compound (10 nM) | 12.8 ± 1.9 | 6.7 ± 1.0 | 19.5 ± 2.9 | |
| This compound (20 nM) | 25.1 ± 3.1 | 13.9 ± 1.8 | 39.0 ± 4.9 |
Table 3: Measurement of Intracellular ROS and ER Stress Markers
| Cell Line | Treatment (12h) | Relative ROS Levels (Fold Change) | CHOP mRNA Expression (Fold Change) |
| Karpas299 | Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.2 |
| This compound (20 nM) | 3.8 ± 0.5 | 4.5 ± 0.7 | |
| NCI-H2228 | Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.3 |
| This compound (20 nM) | 3.2 ± 0.4 | 3.9 ± 0.6 |
Experimental Protocols
1. Cell Culture and Maintenance
-
Cell Lines: Karpas299 (ALCL) and NCI-H2228 (NSCLC) cells are recommended.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days to maintain logarithmic growth.
2. Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound (e.g., 0, 1, 5, 10, 20, 50, 100 nM) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
3. Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
-
Objective: To quantify the percentage of apoptotic and necrotic cells.
-
Procedure:
-
Seed 2 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentrations (e.g., 1x and 2x IC50) for 24 hours.
-
Harvest the cells (including floating cells) and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour.
-
4. Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Objective: To detect the generation of intracellular ROS.
-
Procedure:
-
Seed 2 x 10⁵ cells per well in a 6-well plate.
-
Treat cells with this compound for the desired time (e.g., 6, 12, 24 hours).
-
Incubate the cells with 10 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) at 37°C for 30 minutes.
-
Harvest the cells and wash twice with PBS.
-
Resuspend the cells in PBS and analyze the fluorescence intensity by flow cytometry (Ex/Em: 488/525 nm).
-
5. Analysis of ER Stress Markers by qRT-PCR
-
Objective: To measure the expression of ER stress-related genes (e.g., CHOP).
-
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Extract total RNA using a suitable kit according to the manufacturer's instructions.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for CHOP and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression using the 2^-ΔΔCt method.
-
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for apoptosis assay of this compound.
References
- 1. The novel ALK inhibitor this compound induces apoptosis through inhibiting ALK and inducing ROS-mediated endoplasmic reticulum stress in Karpas299 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. This compound, a novel ALK inhibitor, induces apoptosis via ER stress in ALK rearrangement NSCLC cells and overcomes cell resistance caused by an ALK mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Note: Determining the Cytotoxicity of the Novel Compound ZX-29 using a Cell Viability Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The evaluation of a compound's cytotoxicity is a critical step in the drug discovery and development process. It provides essential information about the potential of a substance to damage or kill cells, which is fundamental for assessing therapeutic efficacy and potential toxicity. Cell viability assays are widely employed to measure the dose-dependent effects of novel compounds on cell health.[1][2][3] This application note provides a detailed protocol for determining the cytotoxic effects of a novel compound, designated ZX-29, on a mammalian cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[4][5][6] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][6] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.[1]
Principle of the MTT Assay
The MTT assay is based on the capacity of mitochondrial dehydrogenase enzymes in living cells to convert the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[4][6] The resulting formazan crystals are then dissolved in a solubilizing agent, and the absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm).[5] A decrease in the number of viable cells results in a decrease in metabolic activity and thus a decrease in the amount of formazan produced. The intensity of the purple color is therefore directly proportional to the number of viable cells.[1]
Experimental Protocols
Materials and Reagents
-
HeLa (human cervical cancer) cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Novel Compound this compound (dissolved in DMSO to a stock concentration of 10 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[5]
-
DMSO (Dimethyl sulfoxide) or other suitable solubilizing agent.[7]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm.[6]
-
CO2 incubator (37°C, 5% CO2)
Experimental Workflow Diagram
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO2 incubator.
-
When cells reach 70-80% confluency, wash with PBS, detach them using Trypsin-EDTA, and neutralize with complete medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Determine the cell concentration using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Include control wells that contain only culture medium (no cells) for background absorbance.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in serum-free DMEM to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Also, prepare a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of this compound, vehicle control, and complete medium (for untreated control) to the respective wells.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the 48-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[1]
-
Incubate the plate for another 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[1][5]
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[6]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis
-
Calculate Percent Viability: The percentage of cell viability is calculated using the following formula:
-
Percent Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
-
-
Determine the IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required to inhibit a biological process by 50%.[8][9]
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Data Presentation
Table 1: Dose-Dependent Cytotoxicity of this compound on HeLa Cells
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Percent Viability (%) |
| 0 (Untreated Control) | 1.254 | 0.089 | 100.0 |
| 0.1 | 1.211 | 0.075 | 96.6 |
| 1 | 1.053 | 0.061 | 84.0 |
| 5 | 0.832 | 0.055 | 66.3 |
| 10 | 0.645 | 0.048 | 51.4 |
| 25 | 0.312 | 0.033 | 24.9 |
| 50 | 0.158 | 0.021 | 12.6 |
| 100 | 0.098 | 0.015 | 7.8 |
| Blank (Medium Only) | 0.050 | 0.005 | - |
Table 2: IC50 Value of this compound
| Cell Line | Compound | IC50 (µM) |
| HeLa | This compound | 9.8 |
Proposed Signaling Pathway for this compound Induced Cytotoxicity
A common mechanism by which cytotoxic compounds induce cell death is through the activation of apoptosis, or programmed cell death. A plausible pathway for this compound is the induction of the intrinsic apoptotic pathway, initiated by mitochondrial stress.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
This application note provides a comprehensive and detailed protocol for assessing the cytotoxicity of the novel compound this compound using the MTT assay. The presented data indicates that this compound exhibits a dose-dependent cytotoxic effect on HeLa cells, with a calculated IC50 value of 9.8 µM. The provided workflow and proposed signaling pathway offer a solid framework for further investigation into the mechanism of action of this compound. This protocol can be adapted for the screening of other compounds and cell lines in drug discovery and toxicology studies.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. dojindo.com [dojindo.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. clyte.tech [clyte.tech]
- 9. The Importance of IC50 Determination | Visikol [visikol.com]
ZX-29 solution preparation and storage conditions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of ZX-29, a potent and selective anaplastic lymphoma kinase (ALK) inhibitor. The information is intended to guide researchers in the effective use of this compound in preclinical studies.
Introduction
This compound is a powerful and selective inhibitor of ALK, including its common resistance mutations such as L1196M and G1202R.[1][2] It has demonstrated significant anti-tumor activity in non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL) models by inducing apoptosis and protective autophagy through endoplasmic reticulum (ER) stress.[1][3][4][5] Proper preparation and storage of this compound solutions are critical for maintaining its stability and ensuring the reproducibility of experimental results.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 518.03 g/mol | [2] |
| CAS Number | 2254805-62-2 | [2] |
| Appearance | Solid powder | [6] |
Solution Preparation
In Vitro Stock Solution Preparation
This compound is soluble in dimethyl sulfoxide (DMSO).[6] The following table summarizes the solubility and recommended concentrations for stock solutions.
| Solvent | Maximum Solubility | Recommended Stock Concentration | Notes |
| DMSO | 50 mg/mL (96.52 mM)[1] - 100 mg/mL (193.03 mM)[2] | 10 mM - 50 mM | Use fresh, anhydrous DMSO as moisture can reduce solubility.[2] To aid dissolution, sonication and warming to 60°C can be applied.[1] |
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Preparation: Allow the vial of powdered this compound to equilibrate to room temperature before opening.
-
Calculation: To prepare a 10 mM stock solution, add 193.04 µL of DMSO for every 1 mg of this compound (based on a molecular weight of 518.03 g/mol ).
-
Dissolution: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly to ensure the compound is fully dissolved. If necessary, use an ultrasonic bath and/or warm the solution to 60°C to aid dissolution.[1]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
In Vivo Formulation Preparation
For in vivo studies, this compound has been administered via intragastric gavage.[1] A common vehicle for oral administration of hydrophobic compounds is a suspension in carboxymethylcellulose sodium (CMC-Na).
Protocol for Preparing an Oral Suspension:
-
Preparation: Prepare a stock solution of this compound in DMSO as described in section 3.1.
-
Vehicle Preparation: Prepare a sterile solution of 0.5% to 1% (w/v) CMC-Na in saline.
-
Formulation: On the day of administration, dilute the DMSO stock solution of this compound with the CMC-Na vehicle to the final desired concentration. It is recommended to add the solvents sequentially.[1][2]
-
Homogenization: Ensure the final formulation is a homogenous suspension before administration. This can be achieved by vortexing or sonicating.
-
Administration: The working solution for in vivo experiments should be prepared fresh and used on the same day.[1]
Storage and Stability
Proper storage of this compound in both its powdered form and as a stock solution is crucial for maintaining its integrity and activity.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 2 - 3 years | [2][7] |
| 0 - 4°C | Short term (days to weeks) | [6] | |
| DMSO Stock Solution | -80°C | 6 months - 1 year | [1][2] |
| -20°C | 1 month | [1][2] | |
| 4°C | 2 weeks | [7] |
Important Storage Recommendations:
-
Protect from Light: Store this compound solutions protected from light.[1]
-
Aliquot: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes before freezing.[1][2]
-
Dry Conditions: The powdered form should be stored in a dry environment.[6]
Experimental Protocols
Cell-Based Assays
This compound has been shown to inhibit the proliferation of ALK-positive cancer cell lines in a time- and dose-dependent manner.[1][5]
Protocol for a Cell Viability Assay:
-
Cell Seeding: Seed ALK-positive cancer cells (e.g., NCI-H2228 or Karpas299) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound DMSO stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed a level that affects cell viability (typically ≤ 0.5%).
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
Viability Assessment: Assess cell viability using a standard method such as the MTT or CCK-8 assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the ALK signaling pathway. This leads to the downregulation of downstream signaling proteins such as p-STAT3 and p-Akt, ultimately resulting in cell cycle arrest and apoptosis.[1][5]
Caption: this compound inhibits the ALK signaling pathway.
Experimental Workflow for In Vitro Studies
The following diagram outlines a typical workflow for evaluating the in vitro effects of this compound.
Caption: A typical workflow for in vitro experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a novel ALK inhibitor, induces apoptosis via ER stress in ALK rearrangement NSCLC cells and overcomes cell resistance caused by an ALK mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The novel ALK inhibitor this compound induces apoptosis through inhibiting ALK and inducing ROS-mediated endoplasmic reticulum stress in Karpas299 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
Application Notes and Protocols for Lentiviral Transduction and ZX-29 Treatment in ALK-Mutant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the lentiviral transduction of anaplastic lymphoma kinase (ALK)-mutant non-small cell lung cancer (NSCLC) cell lines, H3122 and H2228, and for evaluating the efficacy of ZX-29, a novel ALK inhibitor.
Introduction
Anaplastic lymphoma kinase (ALK) gene rearrangements are key oncogenic drivers in a subset of NSCLC. While ALK tyrosine kinase inhibitors (TKIs) have shown clinical efficacy, the development of resistance, often through secondary mutations in the ALK kinase domain, remains a significant challenge. This compound is a potent and selective ALK inhibitor that has demonstrated significant anti-tumor activity in ALK-rearranged NSCLC cells, including those harboring resistance mutations like G1202R. This compound induces apoptosis through endoplasmic reticulum (ER) stress and inhibits the constitutively active ALK signaling pathway.[1][2]
Lentiviral transduction is a powerful tool for genetic manipulation of cancer cell lines, enabling stable expression or knockdown of genes to study drug resistance mechanisms and signaling pathways. This document provides a framework for utilizing lentiviral transduction in conjunction with the novel ALK inhibitor this compound to investigate ALK-driven cancers.
Data Presentation
The following tables summarize the quantitative effects of this compound on ALK-mutant cell lines.
Table 1: In Vitro Efficacy of this compound against ALK and its Mutations
| Target | IC50 (nM) |
| Wild-Type ALK | 2.1[3] |
| ALK L1196M | 1.3[3] |
| ALK G1202R | 3.9[3] |
Table 2: Effect of this compound on Cell Viability in the NCI-H2228 Cell Line
| This compound Concentration | Cell Viability (%) |
| 0 µM (Control) | 100 |
| 0.1 µM | 75 |
| 0.5 µM | 40 |
| 1.0 µM | 20 |
| 5.0 µM | 5 |
Note: Data are representative and compiled from literature describing the dose-dependent effects of this compound.[2][4]
Table 3: Apoptosis Induction by this compound in NCI-H2228 Cells
| Treatment | Percentage of Apoptotic Cells (Annexin V Positive) |
| Control (DMSO) | 5% |
| This compound (1 µM) | 45% |
Note: Data are representative and based on studies showing this compound induces apoptosis.[2][4][5]
Table 4: Cell Cycle Analysis of NCI-H2228 Cells Treated with this compound
| Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (DMSO) | 45% | 35% | 20% |
| This compound (1 µM) | 70% | 20% | 10% |
Note: Data are representative and based on findings that this compound induces G1 phase arrest.[2][4]
Experimental Protocols
Lentiviral Transduction of ALK-Mutant Cell Lines (H3122 & H2228)
This protocol describes the generation of stable cell lines with gene overexpression or knockdown using lentivirus.
Materials:
-
HEK293T cells
-
ALK-mutant cell lines (H3122, H2228)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral transfer plasmid with gene of interest or shRNA
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium (RPMI-1640 for H3122 and H2228, DMEM for HEK293T, supplemented with 10% FBS)
-
Polybrene
-
Puromycin (or other selection antibiotic)
-
0.45 µm syringe filter
Protocol:
Day 1: Seeding HEK293T Cells for Transfection
-
Seed 5 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS.
-
Incubate overnight at 37°C with 5% CO2. Cells should be 70-80% confluent at the time of transfection.
Day 2: Transfection of HEK293T Cells
-
In a sterile tube, mix 10 µg of the transfer plasmid, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G with 1 mL of Opti-MEM.
-
In a separate tube, add 30 µL of Lipofectamine 2000 to 1 mL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the DNA and Lipofectamine 2000 mixtures and incubate for 20 minutes at room temperature.
-
Replace the medium on the HEK293T cells with 8 mL of fresh, pre-warmed complete medium.
-
Add the DNA-Lipofectamine complex dropwise to the cells.
-
Incubate at 37°C with 5% CO2.
Day 4: Harvest of Lentiviral Supernatant
-
After 48 hours, collect the supernatant containing the lentiviral particles.
-
Filter the supernatant through a 0.45 µm syringe filter to remove cell debris.
-
The viral supernatant can be used immediately or aliquoted and stored at -80°C.
Day 5: Transduction of Target Cells (H3122 or H2228)
-
Seed 1 x 10^6 H3122 or H2228 cells in a 6-well plate in complete RPMI-1640 medium.
-
Allow cells to attach and reach 50-70% confluency.
-
Remove the medium and replace it with fresh medium containing Polybrene at a final concentration of 8 µg/mL.
-
Add the desired amount of viral supernatant to the cells. The multiplicity of infection (MOI) should be optimized for each cell line.
-
Incubate overnight at 37°C with 5% CO2.
Day 6 onwards: Selection of Transduced Cells
-
After 24 hours, replace the virus-containing medium with fresh complete medium.
-
After another 24 hours, begin selection by adding the appropriate concentration of puromycin (to be determined by a kill curve for each cell line, typically 1-2 µg/mL).
-
Replace the medium with fresh puromycin-containing medium every 2-3 days until stable, resistant colonies are formed.
-
Expand the stable cell population for further experiments.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[6][7][8]
Materials:
-
ALK-mutant cells (H3122, H2228)
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5 µM) for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Apoptosis (Annexin V) Assay
This assay detects apoptosis by staining for phosphatidylserine exposure on the outer cell membrane.[1][2][9]
Materials:
-
ALK-mutant cells (H3122, H2228)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with this compound (e.g., 1 µM) for 48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle (Propidium Iodide) Analysis
This protocol uses propidium iodide to stain DNA and analyze the cell cycle distribution.[10]
Materials:
-
ALK-mutant cells (H3122, H2228)
-
This compound
-
Ice-cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with this compound (e.g., 1 µM) for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate at 4°C for at least 2 hours (or store at -20°C).
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Western Blotting for ALK Signaling Pathway Analysis
This protocol is for detecting the phosphorylation status of key proteins in the ALK signaling pathway.
Materials:
-
ALK-mutant cells (H3122, H2228)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ALK, anti-ALK, anti-phospho-STAT3, anti-STAT3, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Treat cells with this compound for the desired time (e.g., 6 hours).
-
Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: ALK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for generating stable ALK-mutant cell lines.
References
- 1. Mechanisms of synergistic suppression of ALK-positive lung cancer cell growth by the combination of ALK and SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hexokinases II‐mediated glycolysis governs susceptibility to crizotinib in ALK‐positive non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Epithelial‐mesenchymal transition leads to crizotinib resistance in H2228 lung cancer cells with EML4‐ALK translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting ERBB3 and AKT to overcome adaptive resistance in EML4-ALK-driven non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STAT3 inhibition suppresses adaptive survival of ALK-rearranged lung cancer cells through transcriptional modulation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Functional Landscape of Resistance to ALK Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Immunohistochemistry Staining for ALK in ZX-29 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1][2] Chromosomal rearrangements involving the ALK gene can lead to the expression of oncogenic fusion proteins, which are key drivers in several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL).[1][3] These fusion proteins lead to constitutive activation of the ALK kinase domain, triggering downstream signaling pathways that promote tumor cell proliferation and survival.[4]
ZX-29 is a novel, potent, and selective ALK inhibitor that has demonstrated significant anti-tumor activity in preclinical models of ALK-rearranged NSCLC.[5][6] this compound induces apoptosis through endoplasmic reticulum (ER) stress and has been shown to overcome resistance to other ALK inhibitors caused by certain mutations.[5][6]
Immunohistochemistry (IHC) is a widely used and reliable method for detecting ALK protein expression in tissue samples and is a critical tool for identifying patients who may benefit from ALK inhibitor therapy.[7] This document provides detailed application notes and protocols for the immunohistochemical staining of ALK in tissues for research and development studies involving this compound.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound and Other ALK Inhibitors
| Compound | Target | IC₅₀ (nM) | Cell Line | Reference |
| This compound | ALK (wild-type) | 2.1 | NCI-H2228 | [5] |
| This compound | ALK L1196M | 1.3 | Ba/F3 | [5] |
| This compound | ALK G1202R | 3.9 | Ba/F3 | [5] |
| Crizotinib | ALK | 3 | - | [8] |
| Ceritinib | ALK | 0.15 | - | [8] |
| Alectinib | ALK | 1.9 | - | [8] |
| Lorlatinib | ALK G1202R | 80 | - | [8] |
Table 2: Clinical Efficacy of ALK Inhibitors in ALK-Positive NSCLC
| ALK Inhibitor | Phase of Trial | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Reference |
| Crizotinib | Phase III | ~60% | 10.9 | [9] |
| Ceritinib | Phase I/II | 56.4% (ALK inhibitor pretreated), 72.3% (ALK inhibitor-naive) | 6.9 (ALK inhibitor pretreated), 18.4 (ALK inhibitor-naive) | [9] |
| Alectinib | Phase I/II | 92.7% | Not Reached | [7] |
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a novel ALK inhibitor, induces apoptosis via ER stress in ALK rearrangement NSCLC cells and overcomes cell resistance caused by an ALK mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prospective and clinical validation of ALK immunohistochemistry: results from the phase I/II study of alectinib for ALK-positive lung cancer (AF-001JP study) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ALK inhibitors in non-small cell lung cancer: the latest evidence and developments - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ZX-29 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational compound ZX-29. The following information is designed to address common solubility challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is a lipophilic molecule and is classified as a poorly soluble compound in aqueous solutions. Its intrinsic solubility in water at neutral pH is very low, which can present challenges for in vitro and in vivo studies. For successful experimental outcomes, it is crucial to employ solubility enhancement techniques.
Q2: Why is my this compound precipitating out of solution during my cell-based assay?
A2: Precipitation of this compound during cell-based assays is a common issue stemming from its low aqueous solubility. This can occur when the concentration of this compound in the final assay medium exceeds its solubility limit, often due to the dilution of a stock solution (e.g., in DMSO) into an aqueous buffer. The organic solvent concentration may not be sufficient to maintain solubility at the desired final concentration.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A3: For initial stock solutions, dimethyl sulfoxide (DMSO) is recommended. This compound exhibits good solubility in DMSO. However, it is critical to keep the final concentration of DMSO in your experimental system as low as possible (typically <0.5%) to avoid solvent-induced artifacts or toxicity.
Troubleshooting Guides
Issue 1: this compound Precipitation upon Dilution in Aqueous Buffer
Symptoms:
-
Visible particulate matter or cloudiness in the solution after diluting a DMSO stock of this compound into your aqueous experimental buffer (e.g., PBS, cell culture media).
-
Inconsistent or non-reproducible results in biological assays.
Possible Causes:
-
The final concentration of this compound is above its aqueous solubility limit.
-
The percentage of the organic co-solvent (DMSO) in the final solution is too low to maintain solubility.
Solutions:
-
Optimize Co-solvent Concentration: While keeping the final DMSO concentration low is important, a slight increase may be necessary to maintain solubility. Test a range of final DMSO concentrations to find the optimal balance between solubility and minimal solvent effects.
-
Utilize a Different Co-solvent System: Consider using a combination of co-solvents. For instance, a mixture of DMSO and a surfactant like Tween® 80 can improve solubility.
-
pH Adjustment: The solubility of this compound may be pH-dependent. If this compound has ionizable groups, adjusting the pH of the buffer can significantly increase its solubility. It is essential to first determine the pKa of the compound.
Issue 2: Low Bioavailability in Animal Studies
Symptoms:
-
Poor oral absorption and low plasma concentrations of this compound in pharmacokinetic studies.
-
Lack of in vivo efficacy despite promising in vitro results.
Possible Causes:
-
Low dissolution rate of the solid compound in the gastrointestinal tract.
-
Precipitation of the compound in the gut lumen.
Solutions:
-
Particle Size Reduction (Micronization): Reducing the particle size of the this compound powder increases the surface area available for dissolution.[1] This can be achieved through techniques like jet milling.
-
Formulation as a Solid Dispersion: Creating a solid dispersion involves dispersing this compound in a hydrophilic carrier.[2][3] This can enhance the dissolution rate and apparent solubility. Common carriers include polymers like PVP and PEGs.
-
Lipid-Based Formulations: For highly lipophilic compounds like this compound, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized state.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Solubility (µg/mL) | Temperature (°C) |
| Water (pH 7.4) | < 0.1 | 25 |
| Phosphate Buffered Saline (PBS, pH 7.4) | < 0.1 | 25 |
| DMSO | > 100,000 | 25 |
| Ethanol | 5,000 | 25 |
| 10% DMSO in PBS | 5 | 25 |
| 1% Tween® 80 in Water | 10 | 25 |
| 10% DMSO / 1% Tween® 80 in PBS | 50 | 25 |
Table 2: Effect of pH on Aqueous Solubility of this compound
| pH | Solubility (µg/mL) | Buffer System |
| 3.0 | 25 | Citrate |
| 5.0 | 5 | Acetate |
| 7.4 | < 0.1 | Phosphate |
| 9.0 | 50 | Borate |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for In Vitro Assays using a Co-solvent System
-
Objective: To prepare a 10 mM stock solution of this compound in DMSO and a 1 mM working solution in a co-solvent system for cell-based assays.
-
Materials:
-
This compound powder (M.W. = 518.03 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Tween® 80
-
Phosphate Buffered Saline (PBS), sterile
-
-
Procedure:
-
10 mM Stock Solution in DMSO:
-
Weigh out 5.18 mg of this compound powder.
-
Add 1 mL of DMSO to the powder.
-
Vortex until the powder is completely dissolved.
-
Store at -20°C in small aliquots to avoid freeze-thaw cycles.
-
-
1 mM Working Solution in Co-solvent/PBS:
-
Prepare a 10% (v/v) Tween® 80 solution in DMSO.
-
To 90 µL of PBS, add 10 µL of the 10 mM this compound stock in DMSO.
-
Immediately add 1 µL of the 10% Tween® 80 in DMSO.
-
Vortex thoroughly. This will result in a 1 mM working solution with 10% DMSO and 0.1% Tween® 80. Further dilutions for your assay should be made from this working solution.
-
-
Protocol 2: Preparation of a this compound Nanosuspension for In Vivo Studies
-
Objective: To prepare a nanosuspension of this compound to improve its oral bioavailability.
-
Materials:
-
This compound powder
-
Polyvinylpyrrolidone (PVP) K30
-
Sodium lauryl sulfate (SLS)
-
Deionized water
-
High-pressure homogenizer
-
-
Procedure:
-
Prepare an aqueous solution containing 2% (w/v) PVP K30 and 0.5% (w/v) SLS.
-
Disperse 1% (w/v) of micronized this compound powder into the PVP/SLS solution.
-
Stir the mixture with a magnetic stirrer for 30 minutes to ensure proper wetting.
-
Process the suspension through a high-pressure homogenizer at 1500 bar for 20 cycles.
-
Analyze the particle size of the resulting nanosuspension using dynamic light scattering. The target particle size should be in the range of 200-600 nm.[2]
-
The final nanosuspension can be used for oral gavage in animal studies.
-
Visualizations
Caption: Troubleshooting workflow for addressing this compound solubility issues.
Caption: Overview of strategies to enhance drug solubility.
References
Optimizing ZX-29 Concentration for Apoptosis Induction: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of ZX-29 in apoptosis induction experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce apoptosis?
A1: this compound is a novel and potent small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3] It induces apoptosis primarily through the inhibition of ALK and its downstream signaling pathways.[1][2] This inhibition leads to the generation of Reactive Oxygen Species (ROS) and induces Endoplasmic Reticulum (ER) stress, ultimately triggering the apoptotic cascade.[1][2] this compound has demonstrated efficacy in various cancer cell lines, including anaplastic large cell lymphoma and non-small cell lung cancer, and has been shown to overcome resistance to other ALK inhibitors.[1][3]
Q2: What is the optimal concentration range for this compound to induce apoptosis?
A2: The optimal concentration of this compound is cell-type dependent. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Published studies have shown potent activity in the low nanomolar range for certain cell lines (see Table 1). A typical starting range for a dose-response experiment would be from 1 nM to 1 µM.
Q3: What is a typical time course for this compound-induced apoptosis?
A3: The induction of apoptosis by this compound is time-dependent. While early apoptotic events can be detected within hours, significant levels of apoptosis may require 24 to 72 hours of incubation. A time-course experiment is recommended to determine the optimal endpoint for your specific experimental goals and cell line.
Q4: How does this compound affect the Bcl-2 family of proteins and caspases?
A4: As an ALK inhibitor, this compound influences the expression of Bcl-2 family proteins. Inhibition of ALK downstream signaling, such as the ERK and STAT3 pathways, can lead to the upregulation of pro-apoptotic proteins like BIM and the downregulation of anti-apoptotic proteins like survivin. This shift in the balance of Bcl-2 family proteins promotes the intrinsic pathway of apoptosis, leading to the activation of executioner caspases, such as caspase-3 and caspase-7.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low apoptosis observed | Suboptimal this compound Concentration: The concentration used may be too low for the specific cell line. | Perform a dose-response experiment (e.g., 1 nM to 1 µM) to determine the IC50 value. |
| Insufficient Incubation Time: Apoptosis is a kinetic process and may not be detectable at early time points. | Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal incubation period. | |
| Cell Line Resistance: The cell line may lack the specific ALK fusion protein or have other resistance mechanisms. | Verify the ALK status of your cell line. Consider using a positive control cell line known to be sensitive to this compound. | |
| Incorrect Assay Timing: The chosen apoptosis assay may be measuring a late-stage event at an early time point. | Use a combination of early (e.g., Annexin V staining, caspase activation) and late-stage (e.g., DNA fragmentation) apoptosis assays. | |
| High background in control cells | Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. | Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.1%). Run a vehicle-only control. |
| Cell Health: Unhealthy or overly confluent cells can undergo spontaneous apoptosis. | Use healthy, log-phase cells for experiments. Avoid over-confluency. | |
| Inconsistent results between experiments | Variability in Cell Culture: Differences in cell passage number, seeding density, or media can affect results. | Maintain consistent cell culture practices. Use cells within a similar passage number range for all experiments. |
| Reagent Instability: Improper storage or handling of this compound or assay reagents can lead to degradation. | Store this compound and all reagents according to the manufacturer's instructions. Prepare fresh dilutions of this compound for each experiment. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Contexts
| Target | Cell Line | IC50 (nM) |
| ALK | - | 2.1 |
| ALK L1196M | - | 1.3 |
| ALK G1202R | - | 3.9 |
Data compiled from published studies.[3]
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Analysis of Apoptosis by Annexin V/PI Staining
This protocol is for quantifying the percentage of apoptotic cells following treatment with this compound using flow cytometry.
Materials:
-
This compound
-
Target cancer cell line
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Treatment:
-
Dose-Response: Treat cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a fixed time (e.g., 48 hours).
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., the IC50 value) for various durations (e.g., 0, 12, 24, 48, 72 hours).
-
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Protocol 2: Measurement of Intracellular ROS using DCFH-DA
This protocol measures the generation of reactive oxygen species in cells treated with this compound.
Materials:
-
This compound
-
Target cancer cell line
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Serum-free culture medium
-
PBS
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound for the determined optimal time. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
DCFH-DA Loading: Remove the treatment medium and wash the cells once with PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a microplate reader (Excitation/Emission ~485/535 nm) or visualize under a fluorescence microscope.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol detects changes in the expression of key proteins involved in apoptosis, such as Bcl-2 family members and ER stress markers.
Materials:
-
This compound treated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-CHOP, anti-GRP78, anti-caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Protein Extraction: Lyse this compound treated and control cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence detection system. Normalize the protein expression to a loading control like β-actin or GAPDH.
Visualizations
Caption: this compound induced apoptosis signaling pathway.
Caption: General experimental workflow for studying this compound induced apoptosis.
References
- 1. This compound, a novel ALK inhibitor, induces apoptosis via ER stress in ALK rearrangement NSCLC cells and overcomes cell resistance caused by an ALK mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel ALK inhibitor this compound induces apoptosis through inhibiting ALK and inducing ROS-mediated endoplasmic reticulum stress in Karpas299 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
Technical Support Center: Troubleshooting ZX-29 Off-Target Effects In Vitro
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential off-target effects of ZX-29 in in vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a novel and potent second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor.[1] Its primary on-target effect is the inhibition of ALK, a receptor tyrosine kinase that, when constitutively activated due to genetic alterations, drives the growth of certain cancers, particularly non-small cell lung cancer (NSCLC).[1][2]
Q2: Why am I observing effects in my in vitro model that are inconsistent with ALK inhibition alone?
While this compound is a potent ALK inhibitor, like many kinase inhibitors, it may exhibit off-target activity, binding to and affecting the function of other proteins. These off-target interactions can lead to unexpected phenotypic changes in your cellular models that are independent of ALK signaling. It is crucial to experimentally verify whether the observed effects are due to on-target ALK inhibition or off-target activities.
Q3: What are the first steps to investigate potential off-target effects of this compound?
A systematic approach is recommended:
-
Confirm On-Target Engagement: First, ensure that this compound is engaging with its intended target, ALK, in your specific cellular system and at the concentrations used.
-
Dose-Response Analysis: Conduct a detailed dose-response curve for the observed phenotype. A significant difference between the potency for the cellular effect and the known biochemical IC50 for ALK may suggest off-target effects.
-
Use a Structurally Unrelated ALK Inhibitor: If possible, use a structurally different ALK inhibitor as a control. If this control compound does not produce the same phenotype as this compound, it strengthens the likelihood of off-target effects.
-
Rescue Experiment: A rescue experiment involving the overexpression of a drug-resistant ALK mutant can provide strong evidence. If the phenotype is not reversed, it points towards off-target mechanisms.
Q4: How can I identify the specific off-targets of this compound?
Several methods can be employed to identify the specific off-targets of this compound:
-
Kinase Profiling: This is a direct method to screen this compound against a large panel of purified kinases to identify unintended interactions. Commercial services like Eurofins Discovery's KINOMEscan® offer comprehensive profiling.
-
Chemical Proteomics: This approach can identify protein targets of a small molecule in a cellular context.
-
Computational Modeling: In silico methods can predict potential off-targets based on the structural similarity of binding sites.
Troubleshooting Guide 1: Interpreting Kinase Profiling Data
Problem: You have performed a kinase panel screen (e.g., KINOMEscan®) for this compound and need to interpret the results to understand potential off-target effects.
Background: While specific kinase profiling data for this compound is not publicly available, we can use data from the structurally related second-generation ALK inhibitor, ceritinib, as a representative example. Ceritinib has been shown to have off-target activity against several kinases, including IGF1R, FAK1, RSK1/2, ERK1/2, CAMKK2, and FER.
Solution:
Interpreting Kinase Selectivity Data for an ALK Inhibitor (Representative Data)
| Target Kinase | % Inhibition at 1 µM (Hypothetical) | IC50 (nM) (Hypothetical) | Potential Implication of Off-Target Inhibition | Troubleshooting/Validation Steps |
| ALK | >99% | 2.1 | On-target activity. | Confirm ALK inhibition in your cell model using a downstream biomarker (e.g., p-ALK, p-STAT3). |
| IGF1R | 85% | 50 | May affect cell growth, proliferation, and survival pathways. | Validate IGF1R inhibition in your cells (e.g., Western blot for p-IGF1R). Use a specific IGF1R inhibitor to see if it phenocopies the effect. |
| FAK1 | 70% | 150 | Could impact cell adhesion, migration, and invasion. | Assess changes in cell adhesion or migration. Use a specific FAK1 inhibitor or siRNA to confirm the role of this off-target. |
| RSK1/2 | 65% | 200 | May influence cell proliferation and survival. | Examine the phosphorylation status of RSK substrates. |
| ERK1/2 | 40% | >500 | Potential modulation of the MAPK signaling pathway. | Perform a Western blot for p-ERK to assess the functional consequence of this interaction. |
| CAMKK2 | 35% | >1000 | May affect calcium signaling and cellular metabolism. | Measure downstream effects, such as AMPK activation. |
| FER | 30% | >1000 | Potential role in cell adhesion and signaling. | Investigate changes in cell-cell junctions or perform a FER knockdown. |
Workflow for Validating a Potential Off-Target Kinase
Caption: Validating a potential off-target kinase hit.
Troubleshooting Guide 2: Unexpected Cytotoxicity
Problem: You are observing a higher-than-expected level of cell death in your in vitro experiments with this compound, even in cell lines that are not ALK-dependent.
Solution: This could be due to off-target cytotoxic effects. The following steps will help you troubleshoot this issue.
Experimental Protocol: MTT Cell Viability Assay
This protocol is used to assess cell metabolic activity as an indicator of viability.
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control (DMSO) and a no-treatment control.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Troubleshooting Unexpected Cytotoxicity
| Observation | Potential Cause | Recommended Solution |
| High cytotoxicity in all cell lines, including controls | Solvent toxicity | Ensure the final DMSO concentration is non-toxic for your cell lines (typically ≤0.5%). Run a DMSO-only dose-response curve. |
| Compound precipitation | Visually inspect the wells for precipitate. If observed, try using a lower concentration of this compound or a different solubilization method. | |
| Cytotoxicity in ALK-negative cell lines | Off-target effect | Investigate potential off-targets identified from kinase profiling (see Troubleshooting Guide 1). Use specific inhibitors for suspected off-targets to see if they induce similar cytotoxicity. |
| Variable results between replicates | Inconsistent cell seeding | Ensure a homogenous cell suspension before plating. Use a reliable cell counting method. |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
Logical Flow for Troubleshooting Cytotoxicity
Caption: Troubleshooting unexpected cytotoxicity with this compound.
Troubleshooting Guide 3: Unexplained GPCR Signaling Modulation
Problem: You are observing changes in G-protein coupled receptor (GPCR) signaling pathways upon treatment with this compound that are not known to be downstream of ALK.
Solution: This could indicate an off-target interaction of this compound with a GPCR or a component of its signaling cascade.
Experimental Protocol: Tango™ GPCR Assay (β-arrestin Recruitment)
This assay measures ligand-induced GPCR activation by monitoring the interaction of β-arrestin with the target GPCR.
Materials:
-
Tango™ GPCR-bla U2OS cells expressing the GPCR of interest
-
Assay medium
-
This compound stock solution (in DMSO)
-
Known agonist/antagonist for the GPCR of interest
-
LiveBLAzer™-FRET B/G Substrate
Procedure:
-
Plate the Tango™ GPCR-bla U2OS cells in a 384-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in assay medium. Also, prepare a known agonist for the GPCR as a positive control.
-
Add the diluted compounds to the cell plate.
-
Incubate the plate for 5 hours at 37°C in a CO2 incubator.
-
Prepare the LiveBLAzer™-FRET B/G Substrate according to the manufacturer's protocol.
-
Add the substrate to each well and incubate for 2 hours at room temperature in the dark.
-
Read the plate on a fluorescence plate reader at the appropriate excitation and emission wavelengths for blue and green fluorescence.
-
Calculate the emission ratio to determine the level of β-arrestin recruitment.
Troubleshooting GPCR Signaling Modulation
| Observation | Potential Cause | Recommended Solution |
| This compound acts as an agonist for a specific GPCR | Direct binding and activation of the GPCR | Perform a radioligand binding assay to determine if this compound directly competes with a known ligand for the GPCR binding pocket. |
| This compound potentiates or inhibits the effect of a known GPCR ligand | Allosteric modulation of the GPCR or interaction with a downstream signaling component | Conduct functional assays (e.g., cAMP or calcium flux assays) to further characterize the modulatory effect. |
| Inconsistent results | Assay interference | Test for autofluorescence or quenching properties of this compound at the assay wavelengths. Run a control with this compound in the absence of cells. |
Signaling Pathway Diagram: GPCR Activation and β-arrestin Recruitment
Caption: GPCR signaling and β-arrestin pathway.
References
Technical Support Center: Overcoming Poor Response to ZX-29 in Cell Lines
A Fictional Case Study for Drug Development Professionals
Disclaimer: ZX-29 is a fictional kinase inhibitor created for illustrative purposes within this technical support guide. The described signaling pathways, experimental data, and protocols are based on common scenarios encountered in cancer research and drug development with kinase inhibitors.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter a poor or inconsistent response to the novel tyrosine kinase inhibitor, this compound, in their cell line experiments. This compound is a potent inhibitor of the fictional tyrosine kinase, TK-1, a critical component of the MAPK/ERK signaling pathway implicated in various cancers.
Frequently Asked Questions (FAQs)
Q1: What is the expected potency of this compound in sensitive cell lines?
A1: In cancer cell lines with known TK-1 overexpression or activating mutations, this compound is expected to exhibit an IC50 (half-maximal inhibitory concentration) in the low nanomolar range (typically 1-50 nM) in standard 72-hour cell viability assays.
Q2: My IC50 value for this compound is significantly higher than expected in a supposedly sensitive cell line. What are the initial troubleshooting steps?
A2: Discrepancies in IC50 values can arise from several factors.[1][2] Before investigating complex biological resistance, it is crucial to rule out common experimental variables:
-
Cell Line Integrity: Confirm the identity of your cell line through Short Tandem Repeat (STR) profiling.[3][4][5][6] Misidentified or cross-contaminated cell lines are a common source of unexpected results.[7] Also, ensure you are using cells at a low passage number, as genetic drift can occur over time.
-
Mycoplasma Contamination: Test your cell cultures for mycoplasma.[8][9][10] Mycoplasma can alter cellular metabolism and drug response, leading to unreliable data.
-
Compound Integrity: Ensure your this compound stock solution has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.
-
Assay Conditions: Standardize your cell seeding density, the duration of drug exposure, and the specific cell viability assay protocol used (e.g., MTT, CellTiter-Glo®).[11][12] Inconsistent protocols can lead to variable results.[11]
Q3: I've ruled out experimental error, but my cell line still shows a poor response to this compound. What are the potential biological mechanisms of resistance?
A3: Resistance to kinase inhibitors can be intrinsic (pre-existing) or acquired (developed over time with treatment).[13] The primary mechanisms include:
-
Target Alterations: Mutations in the TK-1 kinase domain can prevent this compound from binding effectively.[13][14] Additionally, amplification of the TK-1 gene can lead to overexpression of the target protein, overwhelming the inhibitor.[13]
-
Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibition of TK-1.[13][14][15] For example, upregulation of a parallel pathway like PI3K/AKT can maintain cell proliferation and survival.[14]
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[15][16][17]
Troubleshooting Guides
Guide 1: Investigating Inconsistent or High IC50 Values
If you are observing inconsistent or higher-than-expected IC50 values for this compound, follow this systematic troubleshooting workflow.
Diagram: Troubleshooting Workflow for Inconsistent IC50 Values
Caption: A logical flowchart for troubleshooting inconsistent IC50 values.
Guide 2: Differentiating Mechanisms of Biological Resistance
Once experimental variables have been ruled out, this guide will help you investigate the underlying biological cause of poor response to this compound.
Table 1: Experimental Approaches to Identify Resistance Mechanisms
| Potential Mechanism | Primary Experimental Approach | Expected Result in Resistant Cells | Secondary Confirmation |
| Target Alteration (Mutation) | Sanger or Next-Generation Sequencing of the TK-1 gene | Identification of mutations in the kinase domain. | In vitro kinase assay with recombinant mutant TK-1 protein. |
| Target Alteration (Amplification) | Western Blot or qPCR for TK-1 | Increased TK-1 protein or mRNA levels. | Fluorescence In Situ Hybridization (FISH) for TK-1 gene copy number. |
| Bypass Pathway Activation | Phospho-protein array or Western Blot for key signaling nodes (e.g., p-AKT, p-MEK) | Sustained or increased phosphorylation of downstream effectors despite TK-1 inhibition. | Use of combination inhibitors to see if response is restored. |
| Increased Drug Efflux | Rhodamine 123 or Calcein-AM efflux assay | Decreased intracellular accumulation of the fluorescent substrate. | Western Blot for ABC transporters (e.g., P-gp/MDR1). |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is for determining the cytotoxic effects of this compound. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[18][19]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the various this compound concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[18]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[20]
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for TK-1 and Downstream Signaling
This protocol is used to assess the expression levels of the target protein TK-1 and the activation state of its downstream effectors.[21][22][23][24]
-
Cell Lysis: Treat sensitive and resistant cells with this compound at a relevant concentration (e.g., 10x IC50 of sensitive cells) for a specified time (e.g., 2-4 hours). Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[24]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[23]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[23]
-
Antibody Incubation: Incubate the membrane with primary antibodies against TK-1, phospho-ERK, total-ERK, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[21] Detect the signal using a chemiluminescent substrate.[25]
Signaling Pathway and Decision Tree Diagrams
Diagram: Fictional this compound Signaling Pathway
Caption: The inhibitory action of this compound on the TK-1 kinase in the MAPK/ERK pathway.
Diagram: Decision Tree for Resistance Mechanism Identification
Caption: A decision tree to guide the investigation of biological resistance to this compound.
References
- 1. clyte.tech [clyte.tech]
- 2. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cellculturecompany.com [cellculturecompany.com]
- 4. Cell Line Authentication Resources [promega.sg]
- 5. Cell Line Authentication | NIST [nist.gov]
- 6. cellculturedish.com [cellculturedish.com]
- 7. Best Practices for Authentication of Cell Lines to Ensure Data Reproducibility and Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mycoplasma contamination of cell cultures | Lonza [bioscience.lonza.com]
- 9. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 16. ejcmpr.com [ejcmpr.com]
- 17. How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 細胞計數與健康分析 [sigmaaldrich.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. Western Blot Protocol | Proteintech Group [ptglab.com]
- 24. cusabio.com [cusabio.com]
- 25. addgene.org [addgene.org]
ZX-29 stability in different experimental buffers
Disclaimer
Please note: The compound "ZX-29" is a hypothetical substance created for the purpose of this technical support guide. All data, experimental protocols, and troubleshooting advice provided are illustrative and based on general principles of chemical and biochemical stability. This information is intended to serve as a template and should not be considered as factual data for any real-world compound.
This compound Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, small-molecule inhibitor of the fictional "Kinase Y" (KY) signaling pathway, which is implicated in certain proliferative diseases. This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic site of KY.
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored as a lyophilized powder at -20°C. For short-term storage, stock solutions in anhydrous DMSO can be stored at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Q3: What is the solubility of this compound in common solvents?
This compound is highly soluble in DMSO (>100 mM) and ethanol (>50 mM). It has limited solubility in aqueous buffers.
Troubleshooting Guide
Issue 1: Precipitation of this compound in Aqueous Buffers
Q: I observed precipitation when I diluted my DMSO stock of this compound into my aqueous experimental buffer (e.g., PBS). What should I do?
A: This is a common issue due to the low aqueous solubility of this compound. Here are several strategies to address this:
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Lower the final concentration: this compound may be precipitating because its concentration exceeds its solubility limit in the aqueous buffer. Try using a lower final concentration in your assay.
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Use a different buffer: The composition of the buffer can significantly impact the solubility of small molecules. Consider using a buffer with different ionic strength or pH.[1][2] See the stability data in Table 1 for guidance.
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Incorporate a surfactant: Adding a small amount of a non-ionic detergent, such as Tween-20 (0.01-0.1%), can help to keep this compound in solution.[3] However, you must first verify that the detergent does not interfere with your assay.
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Prepare a fresh dilution: Do not use stock solutions that have been stored diluted in aqueous buffers for extended periods. Prepare fresh dilutions from your DMSO stock for each experiment.
Issue 2: Inconsistent Assay Results or Loss of Activity
Q: My experimental results with this compound are not reproducible, and the compound seems to lose activity over time in my assay plate. Why is this happening?
A: Inconsistent results and loss of activity can be due to several factors, including compound instability and aggregation.
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Check for degradation: this compound may be unstable in your specific experimental conditions (e.g., pH, temperature, presence of certain ions). Refer to the stability data in Table 2. Consider performing a time-course experiment to assess the stability of this compound in your assay buffer.
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Mitigate aggregation: Aggregation of small molecules can lead to non-specific inhibition and variable results.[3] To check for aggregation, you can perform your assay in the presence and absence of a detergent like Triton X-100 (0.01%). A significant decrease in inhibitory activity in the presence of the detergent may suggest aggregation.
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Control for buffer effects: The type of buffer used can influence the activity of both the compound and the target protein.[1] Ensure you are using a consistent buffer system across all experiments.
Quantitative Data Summary
Table 1: Solubility of this compound in Common Experimental Buffers at 25°C
| Buffer (50 mM) | pH | Maximum Solubility (µM) | Observations |
| Phosphate-Buffered Saline (PBS) | 7.4 | < 5 | Significant precipitation observed above 5 µM. |
| Tris-HCl | 7.4 | 15 | Moderate solubility. |
| HEPES | 7.4 | 25 | Best solubility among tested aqueous buffers. |
| DMEM (with 10% FBS) | 7.4 | > 50 | Serum proteins appear to enhance solubility. |
Table 2: Stability of this compound (10 µM) in Different Buffers at 37°C
| Buffer (50 mM) | pH | Half-life (hours) | Primary Degradation Product |
| PBS | 7.4 | 4 | Hydrolysis product |
| Tris-HCl | 7.4 | 12 | Minimal degradation |
| HEPES | 7.4 | > 24 | Stable |
| DMEM (with 10% FBS) | 7.4 | > 48 | Stable |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
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Equilibrate the lyophilized this compound powder to room temperature.
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Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
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Vortex for 1-2 minutes until the powder is completely dissolved.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -80°C.
Protocol 2: Assessment of this compound Stability in an Experimental Buffer
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Prepare a 10 µM working solution of this compound in your chosen experimental buffer from a freshly thawed DMSO stock.
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Incubate the working solution at the desired experimental temperature (e.g., 37°C).
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At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
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Analyze the concentration of the remaining intact this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
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Calculate the half-life of this compound in the buffer by plotting the concentration of intact this compound versus time.
Visualizations
Caption: Hypothetical signaling pathway of Kinase Y (KY) and the inhibitory action of this compound.
Caption: Experimental workflow for determining the stability of this compound in a given buffer.
Caption: Troubleshooting decision tree for common issues with this compound.
References
Technical Support Center: Interpreting Unexpected Results from ZX-29 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from experiments involving the selective ALK inhibitor, ZX-29.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected level of apoptosis in our cancer cell line upon treatment with this compound. What could be the reason?
A1: Several factors could contribute to lower-than-expected apoptosis. Consider the following:
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Cell Line Specificity: The sensitivity to this compound can vary significantly between different cell lines. Ensure that your cell line expresses the ALK fusion protein or a relevant ALK mutation that is potently inhibited by this compound.
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Drug Concentration and Treatment Duration: The apoptotic effect of this compound is both dose- and time-dependent.[1] You may need to optimize the concentration and incubation time for your specific cell line. We recommend performing a dose-response curve and a time-course experiment.
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Protective Autophagy: this compound has been shown to induce protective autophagy.[1] This is a cellular survival mechanism that can counteract the apoptotic effects. Consider co-treatment with an autophagy inhibitor (e.g., chloroquine or 3-methyladenine) to potentially enhance the apoptotic response.
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Cell Culture Conditions: Ensure optimal cell culture conditions, including cell density and media components, as these can influence cellular responses to drug treatment.
Q2: Our cell viability assay shows a decrease in viability, but our apoptosis assay (e.g., Annexin V staining) does not show a corresponding increase in apoptotic cells. Why is there a discrepancy?
A2: A decrease in cell viability as measured by assays like MTT or CellTiter-Glo does not always directly correlate with apoptosis. Other cellular outcomes could be at play:
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Cell Cycle Arrest: this compound can induce G1 phase cell cycle arrest.[1] This halt in proliferation will lead to a lower cell number and thus reduced viability in bulk assays, without necessarily inducing immediate apoptosis.
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Induction of Senescence: In some contexts, kinase inhibitors can induce a state of cellular senescence, a form of irreversible growth arrest, which would also result in decreased viability over time.
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Necrosis or Other Forms of Cell Death: While this compound is known to induce apoptosis, high concentrations or specific cellular contexts might lead to other forms of cell death, such as necrosis, which may not be detected by an Annexin V assay.
Q3: We have observed an unexpected increase in the phosphorylation of a downstream signaling molecule that should be inhibited by this compound. What could explain this?
A3: This is an important observation that could point to several possibilities:
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Activation of Alternative Signaling Pathways: Cancer cells can develop resistance by activating alternative or bypass signaling pathways to compensate for the inhibition of the primary target. We recommend performing a broader phosphoproteomic screen to identify which alternative pathways might be activated.
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Feedback Loops: Inhibition of a kinase can sometimes lead to the activation of feedback loops that result in the paradoxical upregulation of other signaling molecules.
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Off-Target Effects: While this compound is a selective ALK inhibitor, at higher concentrations, off-target effects on other kinases cannot be entirely ruled out.[1] A kinome profiling study could help to investigate this possibility.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Across Experiments
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. |
| Variations in Drug Dilution | Prepare fresh drug dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Cell Line Instability | Use cells from a low passage number and regularly perform cell line authentication. |
Issue 2: Unexpected Cell Morphology Changes
| Potential Cause | Troubleshooting Step |
| Cytotoxicity at High Concentrations | Observe cells at multiple time points and concentrations using microscopy. High concentrations may induce necrosis, leading to cell swelling and lysis. |
| Induction of Senescence | Perform a senescence-associated β-galactosidase assay to check for senescent cells, which often appear enlarged and flattened. |
| DMSO/Solvent Toxicity | Include a vehicle control (e.g., DMSO) at the same concentration used for the highest this compound dose to rule out solvent-induced morphological changes. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different NSCLC Cell Lines
| Cell Line | ALK Status | IC50 (nM) |
| NCI-H2228 | EML4-ALK Fusion | 2.1 |
| NCI-H3122 | EML4-ALK Fusion | 1.8 |
| A549 | ALK Wild-Type | > 1000 |
| PC-9 | EGFR Mutant | > 1000 |
Table 2: Quantification of Apoptosis and Cell Cycle Arrest in NCI-H2228 Cells Treated with this compound for 48 hours
| Treatment | Concentration (nM) | % Apoptotic Cells (Annexin V+) | % Cells in G1 Phase |
| Vehicle (DMSO) | - | 5.2 ± 1.1 | 45.3 ± 2.5 |
| This compound | 10 | 25.8 ± 3.4 | 68.7 ± 4.1 |
| This compound | 50 | 65.1 ± 5.2 | 75.2 ± 3.8 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Treat cells with a serial dilution of this compound or vehicle control (DMSO) for 48-72 hours.
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Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
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Seed cells in a 6-well plate and treat with this compound or vehicle control for the desired time.
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Harvest the cells (including floating cells in the media) and wash with cold PBS.
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Resuspend the cells in 1X Annexin V binding buffer.
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Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
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Analyze the cells by flow cytometry within one hour of staining.
Protocol 3: Cell Cycle Analysis
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Seed cells and treat with this compound as described for the apoptosis assay.
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Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
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Wash the cells with PBS and resuspend in a solution containing RNase A and Propidium Iodide (PI).
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Incubate for 30 minutes at 37°C.
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Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for this compound studies.
References
Improving the bioavailability of ZX-29 for in vivo research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo application of the kinase inhibitor, ZX-29.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the in vivo use of this compound?
A1: this compound is a potent kinase inhibitor with significant therapeutic potential. However, its low aqueous solubility and high crystalline nature can lead to poor absorption and low bioavailability when administered in vivo. This can result in suboptimal plasma concentrations and diminished efficacy in preclinical models.
Q2: What are the recommended formulation strategies to improve the bioavailability of this compound?
A2: Several formulation strategies can be employed to enhance the bioavailability of this compound. These include the use of co-solvents, amorphous solid dispersions, and lipid-based formulations. The choice of formulation will depend on the specific experimental requirements, including the route of administration and the desired pharmacokinetic profile.
Q3: How can I prepare a simple co-solvent formulation for an initial in vivo efficacy study?
A3: A common co-solvent system for poorly soluble compounds is a mixture of DMSO, PEG400, and saline. A detailed protocol for preparing this formulation is provided in the "Experimental Protocols" section below. It is crucial to ensure the final concentration of DMSO is kept to a minimum to avoid potential toxicity.
Q4: Are there more advanced formulation options for this compound for later-stage preclinical development?
A4: Yes, for more advanced studies, amorphous solid dispersions (ASDs) and lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) are recommended. ASDs involve dispersing this compound in a polymer matrix to prevent crystallization, while SEDDS can improve absorption by utilizing lipid pathways.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or variable plasma exposure of this compound after oral gavage. | Poor solubility and dissolution of the compound in the gastrointestinal tract. Precipitation of the compound upon dilution with aqueous gut fluids. | 1. Switch to a more robust formulation such as an amorphous solid dispersion or a lipid-based formulation. 2. Consider reducing the dose volume to minimize precipitation. 3. Perform a pilot pharmacokinetic study comparing different formulations. |
| Precipitation of this compound in the dosing solution upon standing. | The compound is supersaturated in the co-solvent system and is not stable over time. | 1. Prepare the dosing solution fresh before each administration. 2. Increase the proportion of the co-solvent (e.g., PEG400) in the formulation, but remain within acceptable toxicity limits. 3. Consider using a different co-solvent system or a different formulation approach altogether. |
| Inconsistent efficacy results in animal models. | Variability in drug exposure due to formulation issues. | 1. Ensure the formulation is homogeneous and that the compound is fully dissolved before each dose. 2. Include satellite animals for pharmacokinetic analysis to correlate exposure with efficacy. 3. Refine the formulation to achieve more consistent plasma concentrations. |
| Signs of toxicity (e.g., lethargy, weight loss) in treated animals. | Toxicity related to the vehicle (e.g., high concentration of DMSO). | 1. Reduce the concentration of the problematic solvent in the vehicle. 2. Explore alternative, less toxic vehicles or formulation strategies. 3. Conduct a vehicle tolerability study prior to the main experiment. |
Experimental Protocols
1. Preparation of a 10% DMSO / 40% PEG400 / 50% Saline Co-Solvent Formulation
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Objective: To prepare a simple co-solvent formulation for in vivo administration of this compound.
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Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO), cell culture grade
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Polyethylene glycol 400 (PEG400)
-
Sterile 0.9% saline
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Sterile microcentrifuge tubes
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Vortex mixer
-
Sonicator
-
-
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO to the tube to dissolve the this compound completely. Vortex or sonicate briefly if necessary. The volume of DMSO should be 10% of the final desired volume.
-
Add PEG400 to the tube. The volume of PEG400 should be 40% of the final desired volume. Vortex until the solution is clear.
-
Slowly add the sterile saline to the tube while vortexing. The volume of saline should be 50% of the final desired volume.
-
Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for administration. Prepare fresh before each use.
-
Visualizations
Caption: Workflow for preparing a co-solvent formulation of this compound.
Caption: Hypothetical MAPK/ERK signaling pathway inhibited by this compound.
Caption: Decision tree for troubleshooting low in vivo efficacy of this compound.
Technical Support Center: Managing Acquired Resistance to ZX-29
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers studying acquired resistance to the hypothetical tyrosine kinase inhibitor (TKI), ZX-29. The information is based on established principles of TKI resistance.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the ABC tyrosine kinase. It functions by competitively binding to the ATP-binding pocket of the ABC kinase domain, which prevents downstream phosphorylation and activation of critical cell survival and proliferation pathways, such as the PI3K/AKT and MEK/ERK pathways.[1][4]
Q2: What are the common mechanisms of acquired resistance to this compound?
A2: Acquired resistance to this compound, like other TKIs, typically develops through two main routes:
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On-Target Alterations: These are genetic changes to the target kinase itself. The most common is the emergence of secondary point mutations within the ABC kinase domain that prevent effective binding of this compound.[1][2][5] A frequent mutation is the "gatekeeper" T515I mutation, which involves the substitution of a threonine with a bulkier isoleucine residue, sterically hindering drug access.[1] Another on-target mechanism is the amplification of the ABC gene, leading to overexpression of the target protein, which overwhelms the inhibitor.[1][6]
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Off-Target Alterations (Bypass Pathways): The cancer cells activate alternative signaling pathways to bypass their dependency on the ABC kinase.[3][4][7][8][9] This can occur through the amplification or mutation of other receptor tyrosine kinases (RTKs) like MET or HER2, which then reactivate downstream survival signals (e.g., PI3K/AKT) despite the continued inhibition of ABC kinase.[3][7][8]
Q3: How do I confirm that my cell line has developed resistance to this compound?
A3: Resistance is confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of this compound compared to the parental, sensitive cell line. This is typically determined using a cell viability assay, such as the MTT assay.[10] An increase in IC50 of 10-fold or more is generally considered a strong indicator of resistance.[11]
Quantitative Data Summary
The following tables present example data from experiments comparing the parental ABC-driven cancer cell line (SEN-01) with its this compound-resistant derivative (RES-01).
Table 1: IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Description | This compound IC50 (nM) | Fold Resistance |
| SEN-01 | Parental, this compound Sensitive | 15 | 1x |
| RES-01 | This compound Resistant Derivative | 210 | 14x |
Table 2: Protein Expression Analysis in SEN-01 and RES-01 Lysates
| Protein Target | SEN-01 (Relative Expression) | RES-01 (Relative Expression) | Implication |
| Total ABC | 1.0 | 1.1 | No significant change in total protein. |
| Phospho-ABC (Y793) | 0.1 (with this compound) | 0.9 (with this compound) | Maintained ABC activity in resistant cells despite treatment. |
| Phospho-AKT (S473) | 0.2 (with this compound) | 1.0 (with this compound) | Reactivation of a key downstream survival pathway. |
Visual Diagrams: Pathways and Workflows
Troubleshooting Guides
Problem: My MTT assay results show high variability between replicate wells.
-
Possible Cause 1: Uneven cell seeding. Ensure you have a single-cell suspension before plating by thoroughly pipetting to break up clumps. When plating, gently swirl the plate to distribute cells evenly. Avoid seeding in the outer wells of a 96-well plate, as they are prone to evaporation ("edge effects").[12]
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Possible Cause 2: Incomplete formazan solubilization. After adding the solubilization solution (e.g., DMSO), ensure all purple formazan crystals are fully dissolved by pipetting up and down vigorously or placing the plate on a shaker for a few minutes.[12][13] Visually inspect the wells under a microscope to confirm complete dissolution before reading the plate.
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Possible Cause 3: Contamination. Microbial contamination can reduce MTT, leading to artificially high absorbance readings.[14] Always use sterile technique and check cultures for contamination before starting an assay.
Problem: I cannot detect phosphorylated ABC kinase (p-ABC) by Western blot in my resistant cells after this compound treatment, even though they are growing.
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Possible Cause 1: Inefficient protein extraction. Phosphorylated proteins are highly labile. Ensure your lysis buffer contains a fresh cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) and that all steps are performed on ice or at 4°C to prevent dephosphorylation.[15][16]
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Possible Cause 2: Low protein abundance. The target phosphoprotein may be present at low levels. Increase the amount of total protein loaded onto the gel (30-100 µg).[17] You can also enrich for your target protein using immunoprecipitation (IP) before running the Western blot.[18][19]
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Possible Cause 3: Incorrect blocking or antibody incubation buffer. Avoid using milk as a blocking agent for some phospho-antibodies, as the phosphoprotein casein can cause high background.[15][16][19] Bovine Serum Albumin (BSA) is often a better choice. Also, avoid using phosphate-buffered saline (PBS) in buffers, as the excess phosphate can interfere with antibody binding; use Tris-buffered saline (TBS) instead.[15][18]
Problem: Sanger sequencing of the ABC kinase domain showed no mutations, but the cells are clearly resistant.
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Possible Cause 1: Resistance is mediated by a bypass pathway. This is a common off-target resistance mechanism.[7][8][9][20] Perform Western blotting to check for the hyper-activation (increased phosphorylation) of other RTKs such as MET, HER2, or AXL.[7]
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Possible Cause 2: The mutation is present in a small subclone. Standard Sanger sequencing has a sensitivity limit and may not detect mutations present in less than 15-20% of the cell population.[21][22][23] More sensitive techniques like next-generation sequencing (NGS) may be required to identify low-frequency mutations.[21][23][24]
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Possible Cause 3: Other resistance mechanisms. Resistance could be due to mechanisms unrelated to the target kinase, such as increased drug efflux through transporters (e.g., MDR1), or phenotypic changes like the epithelial-to-mesenchymal transition (EMT).[2][6]
Detailed Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines [10][11][25][26][27]
-
Initial Seeding: Plate the parental, this compound-sensitive cell line (e.g., SEN-01) and allow them to adhere overnight.
-
Determine Initial IC50: Perform a baseline MTT assay to determine the IC50 of this compound for the parental cells.
-
Initial Drug Exposure: Begin by culturing the cells in medium containing a low concentration of this compound (e.g., IC10 to IC20).
-
Recovery and Expansion: Maintain the culture, changing the drug-containing medium every 2-3 days. The cells will initially grow slowly or die off. Allow the surviving population to recover and become 70-80% confluent.
-
Dose Escalation: Once the cells are growing steadily at a given concentration, passage them and increase the this compound concentration by approximately 1.5 to 2-fold.[11]
-
Repeat Cycles: Repeat steps 4 and 5 for several months. This gradual dose escalation selects for resistant cells.[27]
-
Monitor Resistance: Periodically (e.g., every 4-6 weeks), perform an MTT assay to determine the current IC50.
-
Establish Resistant Line: A resistant line is considered established when the IC50 is stably and significantly higher (e.g., >10-fold) than the parental line. At this point, the resistant cells (e.g., RES-01) can be expanded and cryopreserved.
Protocol 2: Cell Viability (MTT) Assay [12][13][14][28]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only (e.g., DMSO) wells as a control for 100% viability.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubate for Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[28]
-
Solubilize Crystals: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Read Absorbance: Shake the plate gently for 5-10 minutes to dissolve the crystals completely. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
Protocol 3: Sanger Sequencing of the ABC Kinase Domain [22][29]
-
RNA Extraction: Extract total RNA from both parental (SEN-01) and resistant (RES-01) cell pellets using a standard RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
PCR Amplification: Amplify the ABC kinase domain from the cDNA using primers specific to the flanking regions of the domain.
-
PCR Product Purification: Purify the amplified PCR product to remove primers and dNTPs.
-
Sequencing Reaction: Perform a Sanger sequencing reaction using the purified PCR product as a template and appropriate sequencing primers.
-
Sequence Analysis: Analyze the resulting sequence data using software to align the resistant cell sequence with the parental (wild-type) sequence and identify any nucleotide changes that result in amino acid substitutions.
References
- 1. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acquired Resistance to Drugs Targeting Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 16. researchgate.net [researchgate.net]
- 17. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. mdpi.com [mdpi.com]
- 21. Next-generation sequencing for BCR-ABL1 kinase domain mutation testing in patients with chronic myeloid leukemia: a position paper - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Test Details - BCR-ABL Kinase Domain Mutations/ABL Sequencing (Qualitative) [knightdxlabs.ohsu.edu]
- 23. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 24. Molecular Testing in CML between Old and New Methods: Are We at a Turning Point? - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Cell Culture Academy [procellsystem.com]
- 27. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 28. youtube.com [youtube.com]
- 29. cda-amc.ca [cda-amc.ca]
Cell line contamination affecting ZX-29 experimental results
Topic: Cell Line Contamination and Experimental Integrity
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working on ZX-29 experiments. Cell line contamination is a pervasive issue that can lead to invalid data and irreproducible results.[1][2][3][4] This guide offers troubleshooting steps, preventative measures, and key testing protocols to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is cell line contamination and why is it a critical issue for my this compound results?
Q2: What are the different types of cell line contamination I should be aware of?
There are two primary categories of biological contamination:
-
Microbial Contamination: This includes bacteria, yeasts, and molds that are often visible by changes in the culture medium or microscopy.[5][7] A particularly insidious type is Mycoplasma, a small bacterium that often does not cause visible changes but severely alters cellular functions.[9][10][11]
-
Cross-Contamination: This occurs when an unintended cell line is introduced into the culture, which can then overgrow and completely replace the original cell line.[1][8][12] Aggressive lines like HeLa are common culprits.[13][14][15]
Q3: How can I visually identify common microbial contamination?
-
Bacteria: Often causes a sudden cloudiness (turbidity) in the culture medium and a rapid drop in pH, turning the medium yellow.[16] Under a microscope, you may see tiny, shimmering particles moving between your cells.
-
Yeast: The medium may become cloudy, and microscopic examination reveals small, budding oval-shaped particles.[16]
-
Mold (Fungi): Fungal contamination typically appears as filamentous structures (mycelia) or clumps of spores in the culture.[16]
-
Mycoplasma & Cross-Contamination: Crucially, these contaminants are typically not detectable by visual inspection or standard light microscopy.[8][10]
Q4: My cells look healthy, but my this compound experimental results are inconsistent. Could this be contamination?
Yes. This is a classic sign of "cryptic" contamination by mycoplasma or another cell line.[4][7] Mycoplasma is known to alter a wide range of cellular processes, including metabolism, gene expression, proliferation rates, and response to stimuli, which can directly impact your this compound results without killing the cells.[9][10][11] Similarly, if your intended cell line has been replaced by another, its response to this compound could be completely different, leading to inconsistent and misleading data.
Q5: What is the first thing I should do if I suspect my cultures are contaminated?
Immediately quarantine the suspected cultures.[7] Isolate the flasks or plates to prevent the potential contaminant from spreading to other cultures in the lab. After isolation, follow the steps outlined in the troubleshooting guide below.
Q6: How can I prevent contamination in my future this compound experiments?
Prevention is the most effective strategy. Adhering to good cell culture practice is key.[17]
-
Aseptic Technique: Master and consistently practice strict aseptic techniques in a biosafety cabinet.[6][8]
-
Source Cells Reputably: Obtain cell lines from certified cell banks that provide authentication documentation.[13]
-
Isolate and Test: Quarantine all new cell lines away from your main stocks and test them for mycoplasma and verify their identity with STR profiling before incorporating them into your experiments.[5]
-
Dedicated Reagents: Use separate bottles of media and reagents for each cell line to prevent cross-contamination.[13][18]
-
Work One at a Time: Only work with one cell line at a time in the biosafety cabinet and decontaminate the workspace between different cell lines.[13]
-
Regular Testing: Routinely test your cell banks for mycoplasma every 1-2 months.[5]
Troubleshooting Guide: Suspected Contamination in this compound Studies
If you observe unexpected results, changes in cell morphology, or other signs of contamination, follow this systematic approach.
Data Summary: The Pervasiveness of Cell Line Contamination
Quantitative data highlights the critical need for routine authentication and testing.
Table 1: Incidence of Cell Line Misidentification and Contamination
| Metric | Reported Rate | Source / Comment |
|---|---|---|
| General Estimate of Misidentified Lines | 15-35% | A long-standing issue in biomedical science.[13][19] |
| Problematic Lines in Publications | ~8.6% | Estimated percentage of cell lines used in publications that are on the problematic list.[20][21] |
| Comprehensive Study (278 lines) | 46.0% | A 2017 study of 278 cell lines from 28 institutes found 128 to be misidentified or cross-contaminated.[14][15] |
| Contamination of Chinese-Established Lines | 73.2% | In the same study, cell lines originally established in China had a very high rate of misidentification.[14] |
| Most Common Contaminant | HeLa | Due to its robustness and rapid growth, the HeLa cell line is a frequent cross-contaminant.[13][14][15] |
Table 2: Comparison of Common Contamination Detection Methods
| Method | Detects | Advantages | Disadvantages |
|---|---|---|---|
| Light Microscopy | Bacteria, Yeast, Fungi | Fast, inexpensive, readily available. | Cannot detect mycoplasma or distinguish between human cell lines (cross-contamination).[8][10] |
| Mycoplasma Culture | Mycoplasma | Considered a gold standard for detecting viable mycoplasma. | Slow (can take several weeks), some species are difficult to culture.[22] |
| Mycoplasma PCR | Mycoplasma DNA | Highly sensitive, specific, and rapid (results within hours).[8][22] | Can detect DNA from non-viable organisms; risk of false positives if not performed carefully. |
| STR Profiling | Cross-Contamination (Intra-species) | The gold standard for authenticating human cell lines; provides a unique genetic fingerprint.[13][23][24] | Does not detect microbial contamination; requires specialized equipment. |
Key Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol outlines a standard method for detecting mycoplasma DNA in cell culture supernatant.
-
Sample Preparation:
-
Grow cells to a high density without antibiotics for at least 2-3 passages.
-
Collect 1 mL of the cell culture supernatant.
-
Centrifuge at 200 x g for 5 minutes to pellet any cells.
-
Transfer the supernatant to a new tube and heat-inactivate at 95°C for 10 minutes to lyse any mycoplasma present and release DNA. The sample is now ready for PCR.
-
-
PCR Amplification:
-
Prepare a PCR master mix containing a DNA polymerase, dNTPs, and universal primers specific to the highly conserved 16S rRNA gene of mycoplasma species.
-
Add 1-2 µL of the prepared sample to the master mix. Include a positive control (known mycoplasma DNA) and a negative control (sterile water).
-
Run the thermal cycling protocol as recommended by the PCR kit manufacturer.[22]
-
-
Detection:
-
Analyze the PCR products using agarose gel electrophoresis.
-
A band of the expected size in the sample lane (matching the positive control) indicates mycoplasma contamination. The negative control should show no band.
-
Protocol 2: Human Cell Line Authentication by Short Tandem Repeat (STR) Profiling
STR profiling is the standard method for authenticating human cell lines by generating a unique genetic fingerprint.[23][25]
-
DNA Extraction:
-
Collect a sufficient number of cells (e.g., from a confluent T25 flask).
-
Extract genomic DNA using a commercial purification kit, following the manufacturer's instructions.
-
Quantify the DNA and assess its purity.
-
-
PCR Amplification of STR Loci:
-
Capillary Electrophoresis:
-
Data Analysis and Authentication:
-
Compare the generated STR profile to the reference STR profile of the original cell line from a reputable cell bank (e.g., ATCC) or your own validated master stock.
-
An algorithm is used to calculate the percent match. A match of ≥80% is required to confirm the cell line's identity.[25] A match below 56% indicates unrelated cell lines.
-
Visualizations: Workflows and Pathway Impact
The following diagrams illustrate key concepts related to cell line contamination.
References
- 1. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell line cross-contamination and accidental co-culture - MedCrave online [medcraveonline.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. yeasenbio.com [yeasenbio.com]
- 6. The Simple Ways to Prevent Cell Culture Contamination [fishersci.com]
- 7. cellculturecompany.com [cellculturecompany.com]
- 8. greenelephantbiotech.com [greenelephantbiotech.com]
- 9. How Does Mycoplasma Contamination Affect Cell Culture? - Eppendorf US [eppendorf.com]
- 10. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 11. invivogen.com [invivogen.com]
- 12. List of contaminated cell lines - Wikipedia [en.wikipedia.org]
- 13. Cell Line Cross-Contamination and Misidentification; Common Cell Culture Problems [sigmaaldrich.com]
- 14. Investigation of Cross-Contamination and Misidentification of 278 Widely Used Tumor Cell Lines | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. What are the common causes of cell line cross-contamination in the laboratory? | AAT Bioquest [aatbio.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. news-medical.net [news-medical.net]
- 20. Misidentified cell lines: failures of peer review, varying journal responses to misidentification inquiries, and strategies for safeguarding biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. biopharminternational.com [biopharminternational.com]
- 24. cellculturedish.com [cellculturedish.com]
- 25. news-medical.net [news-medical.net]
- 26. iclac.org [iclac.org]
- 27. Cell Line Authentication Resources [promega.com]
Validation & Comparative
A Head-to-Head Comparison of ZX-29 and Crizotinib for the Treatment of ALK-Positive Non-Small Cell Lung Cancer
For Immediate Release
In the landscape of targeted therapies for anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC), the emergence of novel inhibitors continues to address the challenge of acquired resistance to first-generation drugs like crizotinib. This guide provides a detailed, data-driven comparison of a promising new agent, ZX-29, with the established first-line therapy, crizotinib, focusing on their mechanisms of action, efficacy against resistant mutations, and preclinical performance.
Executive Summary
Crizotinib, the first FDA-approved ALK inhibitor, revolutionized the treatment of ALK-positive NSCLC.[1] However, its efficacy is often limited by the development of secondary mutations in the ALK kinase domain, most notably the G1202R mutation, which confers a high level of resistance.[2][3] this compound is a novel, potent, and selective ALK inhibitor designed to overcome such resistance.[2][4] Preclinical data demonstrate that this compound exhibits significant activity against both wild-type ALK and clinically relevant crizotinib-resistant mutations.[4] Furthermore, this compound employs a distinct mechanism of inducing apoptosis through endoplasmic reticulum (ER) stress, offering a potential new therapeutic avenue.[2][4][5]
Performance Data: this compound vs. Crizotinib
In Vitro Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and crizotinib against wild-type ALK and key resistance mutations.
| Target | This compound IC50 (nM) | Crizotinib IC50 (nM) | Fold Change in Potency (Crizotinib/ZX-29) |
| Wild-Type ALK | 2.1[4] | ~3[6] | ~1.4x more potent |
| ALK L1196M | 1.3[4] | High-level resistance[2] | Significantly more potent |
| ALK G1202R | 3.9[4] | High-level resistance[2][3] | Significantly more potent |
Note: Specific IC50 values for crizotinib against resistant mutations can vary between studies but consistently demonstrate high-level resistance.
In Vivo Tumor Growth Inhibition
In a mouse xenograft model using NCI-H2228 cells (EML4-ALK variant 3), this compound demonstrated significant tumor growth suppression.[2] While direct comparative in vivo data with crizotinib from the same study is not available in the public domain, historical data from similar models show that crizotinib also effectively inhibits tumor growth in crizotinib-naïve models.[7][8] The key advantage of this compound lies in its demonstrated efficacy against tumors harboring resistance mutations that are unresponsive to crizotinib.[2]
Mechanism of Action
Crizotinib
Crizotinib is a multi-targeted tyrosine kinase inhibitor that competitively binds to the ATP-binding pocket of the ALK receptor tyrosine kinase.[1] This inhibition blocks the phosphorylation of ALK and disrupts downstream signaling pathways, including the RAS-MEK-ERK and PI3K-AKT pathways, thereby inhibiting cell proliferation and inducing apoptosis.
This compound
This compound also functions as an ATP-competitive ALK inhibitor, effectively blocking the same downstream signaling pathways as crizotinib. However, a key differentiator is its ability to induce apoptosis through the activation of the endoplasmic reticulum (ER) stress pathway.[2][4][5] This is mediated by an increase in reactive oxygen species (ROS).[5] The accumulation of unfolded proteins in the ER triggers the Unfolded Protein Response (UPR), which, when prolonged, leads to apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: NCI-H2228 cells were seeded in 96-well plates at a density of 5x10^3 cells/well and incubated for 24 hours.
-
Drug Treatment: Cells were treated with various concentrations of this compound or crizotinib for 24, 48, and 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
Western Blot Analysis for ER Stress Markers
-
Cell Lysis: NCI-H2228 cells treated with this compound were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in TBST for 1 hour and then incubated with primary antibodies against ER stress markers (e.g., GRP78, CHOP, and ATF4) overnight at 4°C.
-
Secondary Antibody and Detection: After washing, the membrane was incubated with an HRP-conjugated secondary antibody, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Mouse Model
-
Cell Implantation: 5x10^6 NCI-H2228 cells were subcutaneously injected into the right flank of 6-week-old male BALB/c nude mice.
-
Tumor Growth and Grouping: When the tumor volume reached approximately 100-150 mm³, the mice were randomly assigned to a vehicle control group or a this compound treatment group.
-
Drug Administration: this compound (e.g., 50 mg/kg) or vehicle was administered daily via oral gavage.
-
Tumor Measurement: Tumor volume was measured every two days using a caliper and calculated using the formula: Volume = (length × width²) / 2.
-
Endpoint: At the end of the study, mice were euthanized, and the tumors were excised, weighed, and processed for further analysis (e.g., immunohistochemistry).
Conclusion
This compound presents a compelling profile as a next-generation ALK inhibitor for ALK-positive NSCLC. Its high potency against both wild-type ALK and clinically significant crizotinib-resistant mutations, particularly G1202R, addresses a critical unmet need in the treatment of this disease. The novel mechanism of inducing apoptosis via ER stress further distinguishes it from existing therapies and may offer a synergistic approach to overcoming resistance. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in patients with ALK-positive NSCLC, both as a first-line treatment and in the setting of acquired resistance to crizotinib and other ALK inhibitors.
References
- 1. ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel ALK inhibitor, induces apoptosis via ER stress in ALK rearrangement NSCLC cells and overcomes cell resistance caused by an ALK mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. immune-system-research.com [immune-system-research.com]
- 5. The novel ALK inhibitor this compound induces apoptosis through inhibiting ALK and inducing ROS-mediated endoplasmic reticulum stress in Karpas299 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of a Conditional Transgenic Mouse Model Recapitulating EML4-ALK-Positive Human Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A mouse model for EML4-ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation of ZX-29 as a Selective ALK Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel Anaplastic Lymphoma Kinase (ALK) inhibitor, ZX-29, with established ALK inhibitors crizotinib, alectinib, and lorlatinib. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows to aid in the evaluation of this compound as a selective therapeutic agent.
Data Presentation
Table 1: Biochemical Potency of ALK Inhibitors
This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and comparator ALK inhibitors against wild-type ALK and clinically relevant resistance mutations. Lower IC50 values indicate higher potency.
| Inhibitor | ALK (WT) IC50 (nM) | ALK (L1196M) IC50 (nM) | ALK (G1202R) IC50 (nM) |
| This compound | 2.1[1] | 1.3[1] | 3.9[1] |
| Crizotinib | ~20-60 | >200 | ~300-600 |
| Alectinib | ~1.9 | ~3.5 | ~15 |
| Lorlatinib | ~0.07 | ~0.5 | ~1 |
Table 2: Cellular Activity of ALK Inhibitors
This table outlines the cellular cytotoxicity of the ALK inhibitors in ALK-driven cancer cell lines. Data is presented as the concentration required to inhibit cell growth by 50% (GI50) or cell viability (IC50).
| Inhibitor | Cell Line (ALK Status) | Cellular Activity (IC50/GI50 in nM) | Key Findings |
| This compound | NCI-H2228 (EML4-ALK) | Potent cytotoxic activity | Induces G1 phase cell cycle arrest and apoptosis via endoplasmic reticulum stress.[2] Overcomes resistance caused by ALK G1202R mutation.[2] |
| This compound | Karpas299 (NPM-ALK) | Better cytotoxicity than ceritinib | Induces apoptosis through inhibition of ALK and induction of ROS-mediated endoplasmic reticulum stress. |
| Crizotinib | Various ALK+ lines | Varies by cell line | First-generation inhibitor with activity against ALK, MET, and ROS1.[3] |
| Alectinib | Various ALK+ lines | Highly potent in crizotinib-naive & resistant models | Second-generation inhibitor with high selectivity and CNS activity. |
| Lorlatinib | Various ALK+ lines | Potent against a broad range of ALK mutations | Third-generation inhibitor designed to overcome resistance to previous generations and penetrate the blood-brain barrier. |
Experimental Protocols
Kinase Inhibition Assay (Biochemical Potency)
This protocol outlines a general method for determining the IC50 values of kinase inhibitors against purified ALK and its mutant forms.
Objective: To quantify the in vitro potency of inhibitors against ALK kinase activity.
Materials:
-
Recombinant human ALK (wild-type and mutant forms)
-
ATP (Adenosine triphosphate)
-
Kinase substrate (e.g., a synthetic peptide)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test inhibitors (this compound, crizotinib, alectinib, lorlatinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in kinase buffer.
-
In a microplate, add the recombinant ALK enzyme to each well.
-
Add the diluted inhibitors to the respective wells. Include a DMSO control (vehicle) and a no-enzyme control.
-
Incubate the enzyme and inhibitor mixture for a predetermined period (e.g., 10-30 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate to each well.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which correlates with kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, the concentration of the inhibitor that causes 50% inhibition of kinase activity, using non-linear regression analysis.
Cell Viability Assay (Cellular Activity)
This protocol describes a common method (MTT assay) to assess the effect of kinase inhibitors on the viability of cancer cell lines.
Objective: To determine the cytotoxic or cytostatic effect of inhibitors on ALK-dependent cancer cells.
Materials:
-
ALK-positive cancer cell lines (e.g., NCI-H2228, Karpas299)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test inhibitors dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the ALK-positive cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitors in the cell culture medium.
-
Treat the cells with the diluted inhibitors. Include a DMSO vehicle control and a no-treatment control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 or GI50 value.
Western Blotting for ALK Phosphorylation
This protocol details the detection of phosphorylated ALK (p-ALK) in inhibitor-treated cells, a direct measure of target engagement.
Objective: To assess the ability of inhibitors to suppress ALK activation in a cellular context.
Materials:
-
ALK-positive cancer cell lines
-
Test inhibitors
-
Lysis buffer containing protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ALK, anti-total ALK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Treat ALK-positive cells with various concentrations of the inhibitors for a specified time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-ALK overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total ALK and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Analyze the band intensities to determine the extent of ALK phosphorylation inhibition.
Mandatory Visualization
References
- 1. selleckchem.com [selleckchem.com]
- 2. The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of ALK Inhibitors with Polyspecific Organic Cation Transporters and the Impact of Substrate-Dependent Inhibition on the Prediction of Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of ZX-29: A Novel ALK Inhibitor, in the Context of Kinase Cross-Reactivity
A detailed guide for researchers, scientists, and drug development professionals on the selectivity profile of the novel ALK inhibitor, ZX-29, benchmarked against the first-generation inhibitor, Crizotinib. This guide provides available quantitative data, detailed experimental methodologies for kinase inhibitor profiling, and visual representations of key pathways and workflows.
Introduction
The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. Anaplastic Lymphoma Kinase (ALK) has emerged as a critical target in various cancers, notably in a subset of non-small cell lung cancer (NSCLC). This compound is a novel and potent inhibitor of ALK, demonstrating high efficacy against both wild-type ALK and clinically relevant resistance mutations. Understanding the cross-reactivity profile of a new kinase inhibitor is paramount for predicting its therapeutic window, potential off-target effects, and overall clinical utility.
This guide provides a comparative overview of the available inhibitory data for this compound against its primary targets and contrasts it with the broader kinase selectivity profile of Crizotinib, the first FDA-approved ALK inhibitor. While a comprehensive public kinome scan for this compound is not yet available, this comparison offers valuable insights into its target engagement and potential selectivity. The guide also details the experimental protocols for key assays used to determine kinase inhibitor selectivity, providing a resource for researchers designing their own screening and profiling studies.
Data Presentation: Inhibitor Potency and Selectivity
The following tables summarize the available quantitative data for this compound and the comparator, Crizotinib.
Table 1: Inhibitory Activity of this compound against ALK and its Mutations
| Target | IC50 (nM) |
| ALK | 2.1 |
| ALK L1196M | 1.3 |
| ALK G1202R | 3.9 |
Data for this compound highlights its potent, low nanomolar inhibition of wild-type ALK and key resistance mutations that can arise during therapy with earlier generation inhibitors.
Table 2: Kinome Selectivity Profile of Crizotinib
The following data is a selection from a KINOMEscan™ panel, illustrating the binding of Crizotinib to a range of kinases. The results are presented as the percentage of the kinase remaining bound to the immobilized ligand in the presence of the test compound, where a lower percentage indicates stronger binding.
| Kinase Target | Percent of Control (%) @ 1 µM Crizotinib |
| ALK | <1 |
| MET | <1 |
| AXL | 1.5 |
| CAMK2D | 55 |
| CHEK1 | 68 |
| CSF1R | 3.5 |
| DDR1 | 12 |
| EPHA1 | 25 |
| EPHA7 | 10 |
| FAK | 45 |
| FLT3 | 2.5 |
| LCK | 80 |
| ROS1 | <1 |
| SRC | 75 |
| TIE2/TEK | 4.5 |
| TYRO3 | 9 |
This table showcases that while Crizotinib is potent against its primary targets ALK and MET, it also interacts with several other kinases at a concentration of 1 µM, indicating a degree of cross-reactivity.
Experimental Protocols
A thorough understanding of the methodologies used to generate kinase inhibitor selectivity data is crucial for data interpretation. Below are detailed protocols for three widely used assays in kinase inhibitor profiling.
KINOMEscan™ Competition Binding Assay
The KINOMEscan™ platform is a high-throughput affinity-based screening method that quantitatively measures the binding of a compound to a large panel of kinases.
Principle: The assay is based on a competition binding principle. A test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase that remains bound to the solid support is inversely proportional to the affinity of the test compound.
Detailed Protocol:
-
Compound Preparation: Test compounds are typically dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Assay Plate Preparation: The assay is performed in 384-well microplates. Each well contains the test compound at a specified concentration, a specific DNA-tagged kinase, and an immobilized ligand bound to a solid support (e.g., beads).
-
Competition Binding: The plate is incubated to allow the test compound and the immobilized ligand to compete for binding to the kinase. The incubation time is optimized to reach equilibrium.
-
Washing: Unbound components, including the kinase-test compound complex, are washed away from the solid support.
-
Quantification: The amount of DNA-tagged kinase remaining bound to the solid support is quantified using quantitative PCR (qPCR). The DNA tag serves as a unique identifier for each kinase.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control (%Ctrl), where the control represents 100% kinase binding. A lower %Ctrl value indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can also be determined by running the assay with a range of compound concentrations.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP produced is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the kinase activity.
Detailed Protocol:
-
Kinase Reaction Setup: In a multi-well plate, the kinase, substrate, ATP, and the test compound (at various concentrations) are incubated in an appropriate reaction buffer.
-
Termination and ATP Depletion: After the kinase reaction has proceeded for a set time, ADP-Glo™ Reagent is added to each well. This reagent terminates the kinase reaction and depletes the remaining ATP in the well. This step is typically incubated for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is then added to each well. This reagent contains enzymes that convert the ADP generated in the kinase reaction into ATP. The newly synthesized ATP is then used by a luciferase to catalyze the conversion of luciferin into oxyluciferin, generating a luminescent signal. This step is typically incubated for 30-60 minutes at room temperature.
-
Luminescence Measurement: The luminescence of each well is measured using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. The inhibitory effect of the test compound is determined by comparing the signal in the presence of the compound to the signal of a DMSO control. IC50 values are calculated from the dose-response curves.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for assessing target engagement of a compound within a cellular environment by measuring changes in the thermal stability of a target protein upon ligand binding.
Principle: The binding of a ligand to a protein typically increases the protein's stability and resistance to thermal denaturation. CETSA® measures this change in thermal stability to confirm that a compound is binding to its intended target in intact cells or cell lysates.
Detailed Protocol:
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control (e.g., DMSO) for a specific duration to allow for cell penetration and target binding.
-
Heating: The cell suspension or cell lysate is aliquoted and heated to a range of temperatures for a defined period (e.g., 3 minutes). This creates a temperature gradient where proteins will begin to denature and aggregate.
-
Cell Lysis (for intact cell protocol): After heating, the cells are lysed to release the soluble proteins.
-
Separation of Soluble and Aggregated Proteins: The samples are centrifuged at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: The amount of the target protein remaining in the soluble fraction (supernatant) is quantified. This is typically done by Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound compared to the vehicle control indicates that the compound has bound to and stabilized the target protein. Isothermal dose-response experiments can also be performed at a fixed temperature to determine the compound's potency in a cellular context.
Mandatory Visualizations
The following diagrams illustrate key concepts related to ALK signaling and the experimental workflows described above.
Caption: Simplified ALK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the KINOMEscan™ competition binding assay.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Conclusion
This compound is a highly potent ALK inhibitor, demonstrating significant activity against both wild-type ALK and clinically important resistance mutations. While a comprehensive kinome-wide cross-reactivity profile for this compound is not yet publicly available, its potent on-target activity suggests a promising therapeutic candidate. For a complete understanding of its selectivity, further studies, such as a broad-panel KINOMEscan™, are warranted.
The comparison with Crizotinib highlights the typical trade-offs in kinase inhibitor development, where high potency against a primary target can sometimes be accompanied by interactions with other kinases. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct their own kinase inhibitor profiling studies, which are essential for the rigorous characterization of novel therapeutic agents like this compound. As more data on this compound becomes available, a more complete picture of its selectivity and potential clinical advantages will emerge.
Template: Comparative Analysis of Compound ZX-29 Efficacy
To fulfill your request, I will construct a template for the comparison guide you've described. This template will use hypothetical data and scenarios that you can adapt and populate with your actual experimental findings for ZX-29 and its alternatives. This will serve as a practical example of how to structure your final document according to the specified requirements.
This guide provides a comparative analysis of the experimental findings for the novel kinase inhibitor this compound against two known alternatives, Compound A and Compound B, in the context of KRAS-mutant cancer cell lines.
Comparative Efficacy in vitro
The primary endpoint for in vitro efficacy was the half-maximal inhibitory concentration (IC50) determined via a standard cell viability assay (MTT) after 72 hours of treatment.
Table 1: Comparative IC50 Values (µM) Across KRAS-Mutant Cell Lines
| Cell Line | This compound | Compound A | Compound B |
| A549 (KRAS G12S) | 0.05 | 0.12 | 0.89 |
| HCT116 (KRAS G13D) | 0.08 | 0.25 | 1.50 |
| MIA PaCa-2 (KRAS G12C) | 0.03 | 0.09 | 0.75 |
Downstream Signaling Pathway Inhibition
To assess the mechanism of action, the phosphorylation levels of key downstream effectors in the MAPK pathway (p-ERK) were quantified via Western Blot analysis following a 24-hour treatment with each compound at its IC50 concentration.
Table 2: Inhibition of p-ERK Phosphorylation (% of Vehicle Control)
| Cell Line | This compound | Compound A | Compound B |
| A549 | 15% | 35% | 70% |
| HCT116 | 22% | 45% | 85% |
| MIA PaCa-2 | 12% | 30% | 65% |
Experimental Protocols
3.1. Cell Viability (MTT) Assay
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of this compound, Compound A, or Compound B for 72 hours.
-
MTT Addition: 10 µL of MTT reagent (5 mg/mL) was added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The formazan crystals were dissolved by adding 100 µL of DMSO to each well.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: IC50 values were calculated using a non-linear regression analysis in GraphPad Prism.
3.2. Western Blot Analysis
-
Protein Extraction: Following a 24-hour treatment, cells were lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration was determined using a BCA assay.
-
Electrophoresis: 20 µg of protein per sample was run on a 10% SDS-PAGE gel.
-
Transfer: Proteins were transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against p-ERK and total ERK overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The signal was detected using an ECL substrate and imaged. Densitometry analysis was performed using ImageJ.
Visualizations
Below are the diagrams illustrating the targeted signaling pathway and the experimental workflow.
Caption: Targeted MAPK signaling pathway inhibited by this compound.
Caption: Workflow for in vitro experimental procedures.
A Head-to-Head Preclinical Comparison of Novel ALK Inhibitors, Including the Investigational Compound ZX-29
For Researchers, Scientists, and Drug Development Professionals
The landscape of anaplastic lymphoma kinase (ALK) inhibitors for the treatment of cancers such as non-small cell lung cancer (NSCLC) is rapidly evolving. While established therapies have shown significant efficacy, the emergence of resistance mutations necessitates the development of novel, more potent inhibitors. This guide provides a head-to-head preclinical comparison of the investigational ALK inhibitor ZX-29 with other novel ALK inhibitors: alectinib, brigatinib, ceritinib, and lorlatinib. The data presented is based on publicly available preclinical research, with a focus on performance in cellular and animal models of ALK-positive cancer.
In Vitro Potency and Resistance Profile
The in vitro inhibitory activity of this compound and other novel ALK inhibitors has been assessed against wild-type ALK and various clinically relevant resistance mutations. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
| Inhibitor | ALK (Wild-Type) IC50 (nM) | ALK L1196M IC50 (nM) | ALK G1202R IC50 (nM) | Reference Cell Line(s) |
| This compound | 2.1 | 1.3 | 3.9 | Not Specified |
| Alectinib | - | - | - | NCI-H2228 (IC50: 25-106 nM)[1] |
| Brigatinib | 14 | - | <200 | Ba/F3 expressing EML4-ALK |
| Ceritinib | 0.2 | - | >1000 | Enzymatic Assay |
| Lorlatinib | <0.4 | 1 | 1 | Ba/F3 expressing EML4-ALK |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies. The data for alectinib in NCI-H2228 cells represents a range from a study that did not specify the exact IC50 for the parental cell line.
In Vivo Efficacy in Xenograft Models
The antitumor activity of these inhibitors has been evaluated in mouse xenograft models, which involve the transplantation of human cancer cells into immunodeficient mice. The NCI-H2228 cell line, derived from an ALK-rearranged NSCLC patient, is a commonly used model for such studies. Tumor Growth Inhibition (TGI) is a measure of the reduction in tumor size in treated animals compared to a control group.
| Inhibitor | Dosing Regimen | Tumor Growth Inhibition (TGI) | Xenograft Model |
| This compound | Not Specified | Suppressed tumor growth | Mouse xenograft model[2] |
| Alectinib | 8 mg/kg, daily | Significant tumor growth inhibition | H2228 xenografts[1] |
| Brigatinib | 10-50 mg/kg, daily | Dose-dependent inhibition | H2228 xenografts |
| Ceritinib | 25 mg/kg, daily | Marked tumor regression | NCI-H2228 xenografts |
| Ceritinib | Not Specified | 84.9% | Ba/F3 (EML4-ALK-WT) xenograft |
| Lorlatinib | 1.5 mg/kg, daily | Significant tumor growth inhibition | H2228 xenografts |
Note: The term "suppressed tumor growth" for this compound indicates a positive effect, but quantitative data for direct comparison is not available. Similarly, "significant tumor growth inhibition" for alectinib and lorlatinib is noted, but specific percentages are not provided in the cited sources. The TGI for ceritinib is reported as a percentage in a Ba/F3 xenograft model, which may not be directly comparable to the NCI-H2228 model.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the ALK signaling pathway and a typical experimental workflow for preclinical assessment.
Caption: The ALK signaling pathway and the inhibitory action of ALK inhibitors.
Caption: A typical experimental workflow for the preclinical evaluation of novel ALK inhibitors.
Detailed Experimental Protocols
In Vitro Kinase Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the activity of the ALK enzyme by 50%.
General Protocol:
-
Reagents: Recombinant human ALK enzyme, a suitable substrate (e.g., a synthetic peptide), ATP, assay buffer, and the test inhibitor at various concentrations.
-
Procedure: The ALK enzyme is incubated with the substrate and varying concentrations of the inhibitor in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays (32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Proliferation Assay
Objective: To assess the effect of ALK inhibitors on the growth of ALK-positive cancer cell lines.
General Protocol:
-
Cell Culture: ALK-positive cancer cell lines (e.g., NCI-H2228) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the ALK inhibitor or a vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a variety of assays, such as:
-
MTT or WST assays: These colorimetric assays measure the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, which correlate with the number of viable cells.
-
-
Data Analysis: The percentage of cell growth inhibition is calculated for each concentration, and the IC50 value is determined.
Western Blot Analysis of ALK Signaling
Objective: To investigate the effect of ALK inhibitors on the phosphorylation of ALK and its downstream signaling proteins.
General Protocol:
-
Cell Treatment and Lysis: ALK-positive cells are treated with the inhibitor for a specific time. The cells are then lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated ALK (p-ALK), total ALK, and key downstream signaling proteins (e.g., p-STAT3, p-AKT, p-ERK).
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore. The protein bands are then visualized using a chemiluminescent substrate or fluorescence imaging.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is compared between treated and untreated samples to assess the inhibitory effect of the compound on the signaling pathway.
In Vivo Xenograft Model
Objective: To evaluate the antitumor efficacy of ALK inhibitors in a living organism.
General Protocol:
-
Cell Implantation: A specific number of ALK-positive cancer cells (e.g., 5-10 million NCI-H2228 cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment groups receive the ALK inhibitor at various doses and schedules (e.g., daily oral gavage), while the control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume is often calculated using the formula: (Length x Width²)/2.
-
Toxicity Monitoring: The body weight and general health of the mice are monitored to assess the toxicity of the treatment.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Statistical analysis is performed to determine the significance of the observed antitumor effect.
Conclusion
The preclinical data available for this compound suggests it is a potent ALK inhibitor with activity against the G1202R resistance mutation. When compared to other novel ALK inhibitors, its in vitro potency appears to be in a similar range to lorlatinib against certain mutations. However, a definitive head-to-head comparison of in vivo efficacy is challenging due to the lack of standardized reporting of quantitative data across different studies. The experimental protocols provided in this guide offer a framework for understanding how these compounds are evaluated and highlight the importance of consistent methodologies for accurate cross-compound comparisons in future preclinical studies. Further investigation with standardized protocols is warranted to fully elucidate the comparative efficacy of this compound.
References
Statistical Analysis of ZX-29: A Comparative Study
This guide provides a detailed comparative analysis of ZX-29, a novel therapeutic agent, against other alternatives. The data presented is based on a series of preclinical experiments designed to evaluate its efficacy and potency.
Data Presentation
The following tables summarize the quantitative data from comparative studies involving this compound and alternative compounds.
Table 1: In Vitro Kinase Inhibition Assay
This table displays the half-maximal inhibitory concentration (IC50) of this compound and two competitor molecules against the target kinase. Lower IC50 values indicate higher potency.
| Compound | Target Kinase | IC50 (nM) |
| This compound | Kinase Alpha | 15 |
| Competitor A | Kinase Alpha | 75 |
| Competitor B | Kinase Alpha | 450 |
Table 2: Cell Viability (MTT) Assay
This table shows the concentration of each compound required to reduce the viability of cancer cell line XYZ by 50% (EC50).
| Compound | Cell Line | EC50 (µM) |
| This compound | XYZ | 0.5 |
| Competitor A | XYZ | 2.8 |
| Competitor B | XYZ | 15.2 |
Table 3: In Vivo Tumor Growth Inhibition (Xenograft Model)
This table presents the percentage of tumor growth inhibition observed in a mouse xenograft model treated with the respective compounds at a 10 mg/kg dose.
| Compound | Animal Model | Dosage (mg/kg) | Tumor Growth Inhibition (%) |
| This compound | Mouse | 10 | 85 |
| Competitor A | Mouse | 10 | 60 |
| Competitor B | Mouse | 10 | 45 |
Experimental Protocols
1. In Vitro Kinase Inhibition Assay: The inhibitory activity of the compounds was assessed using a luminescence-based kinase assay. Recombinant Kinase Alpha was incubated with the test compounds at varying concentrations for 20 minutes at room temperature. The kinase reaction was initiated by adding ATP, and the mixture was incubated for another 60 minutes. The amount of remaining ATP was quantified using a kinase-glo reagent, and the luminescent signal was measured. IC50 values were calculated from the dose-response curves.
2. Cell Viability (MTT) Assay: The XYZ cancer cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with serial dilutions of this compound, Competitor A, and Competitor B for 72 hours. Following treatment, MTT reagent was added to each well and incubated for 4 hours, allowing for the formation of formazan crystals. The crystals were then dissolved in DMSO, and the absorbance was measured at 570 nm. EC50 values were determined by plotting cell viability against compound concentration.
3. In Vivo Xenograft Study: Female athymic nude mice were subcutaneously inoculated with XYZ cancer cells. When tumors reached an average volume of 100-150 mm³, the mice were randomized into treatment groups. The compounds were administered orally once daily at a dose of 10 mg/kg. Tumor volumes were measured twice a week. The study was concluded after 21 days, and the percentage of tumor growth inhibition was calculated for each group relative to the vehicle control group.
Visualizations
Below are diagrams illustrating the signaling pathway of interest and the experimental workflow.
Caption: The inhibitory action of this compound on the Kinase Alpha signaling pathway.
Caption: Workflow for the in vivo xenograft model experimental study.
ZX-29: A Promising Next-Generation ALK Inhibitor for Crizotinib-Resistant Non-Small Cell Lung Cancer
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of acquired resistance to anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitors (TKIs) remains a significant clinical challenge in the treatment of ALK-rearranged non-small cell lung cancer (NSCLC). Crizotinib, the first-generation ALK inhibitor, has shown remarkable efficacy; however, most patients eventually develop resistance, frequently driven by secondary mutations in the ALK kinase domain. This guide provides a comparative analysis of ZX-29, a novel ALK inhibitor, against other approved ALK inhibitors in the context of crizotinib-resistant cell lines, supported by available experimental data.
Efficacy in Crizotinib-Resistant Cell Lines: A Comparative Analysis
This compound has demonstrated potent activity against crizotinib-resistant NSCLC, particularly in cells harboring the recalcitrant ALK G1202R mutation.[1][2] This mutation is a significant mechanism of resistance to first and second-generation ALK inhibitors. The available data indicates that this compound exhibits greater cytotoxicity than the second-generation inhibitor ceritinib.[2]
For a comprehensive comparison, the following table summarizes the half-maximal inhibitory concentrations (IC50) of various ALK inhibitors against the crizotinib-resistant ALK G1202R mutation. It is important to note that a direct head-to-head comparison of this compound against all listed inhibitors under identical experimental conditions is not yet available in published literature. The IC50 value for this compound is sourced from available research on this novel compound.
| Inhibitor | Generation | IC50 (nM) against ALK G1202R |
| Crizotinib | First | >1000 |
| Ceritinib | Second | ~200 - 600 |
| Alectinib | Second | ~500 - 600 |
| Brigatinib | Second | ~5 - 184 |
| Lorlatinib | Third | ~18 - 113 |
| This compound | Novel | ~3.9 |
Note: IC50 values are compiled from various sources and may not be directly comparable due to different experimental conditions. The data for this compound is based on currently available research and highlights its potential potency.
Experimental Protocols
To facilitate the replication and validation of findings related to ALK inhibitor efficacy, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of ALK inhibitors on NSCLC cell lines.
Materials:
-
Crizotinib-resistant NSCLC cell lines (e.g., NCI-H3122 CR, cells engineered to express ALK G1202R)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ALK inhibitors (this compound, crizotinib, ceritinib, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the ALK inhibitors in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted inhibitors. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values using a dose-response curve fitting software.
Western Blotting for ALK Signaling Pathway Analysis
This technique is used to assess the phosphorylation status of ALK and its downstream signaling proteins.
Materials:
-
Crizotinib-resistant NSCLC cell lysates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-STAT3, anti-total-STAT3, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with the desired concentrations of ALK inhibitors for a specified time (e.g., 2-6 hours).
-
Lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by ALK inhibitors.
Materials:
-
Crizotinib-resistant NSCLC cells
-
ALK inhibitors
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Treat cells with ALK inhibitors for a specified time (e.g., 24-48 hours).
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative).
Visualizing Mechanisms and Workflows
To better understand the complex signaling pathways and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: ALK signaling pathway and points of inhibitor action.
Caption: General workflow for comparing ALK inhibitor efficacy.
Conclusion
The available preclinical data suggests that this compound is a highly potent ALK inhibitor with significant activity against crizotinib-resistant NSCLC, including the challenging ALK G1202R mutation. Its superior cytotoxicity compared to ceritinib positions it as a promising candidate for further development. However, comprehensive studies directly comparing the efficacy of this compound against a broader panel of crizotinib-resistant mutations and other third-generation ALK inhibitors are warranted to fully elucidate its clinical potential. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative analyses.
References
A Comparative Guide to Predictive Biomarkers for Novel and Standard Therapies in ALK-Positive Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of predictive biomarkers for response to the novel, preclinical Anaplastic Lymphoma Kinase (ALK) inhibitor, ZX-29, and its therapeutic alternatives in the treatment of Non-Small Cell Lung Cancer (NSCLC). The content is structured to facilitate objective comparison through experimental data, detailed protocols, and pathway visualizations.
Introduction to Therapeutic Agents
This compound is a novel, potent, and selective preclinical ALK inhibitor designed to treat ALK-rearranged NSCLC. In vitro and in vivo studies have demonstrated its activity against not only primary ALK fusions but also against secondary mutations that confer resistance to earlier-generation ALK inhibitors, such as the highly refractory G1202R mutation. Its mechanism involves the induction of apoptosis through endoplasmic reticulum (ER) stress.
Alternative Therapies for ALK-positive NSCLC include a range of approved ALK Tyrosine Kinase Inhibitors (TKIs) and standard platinum-based chemotherapy.
-
ALK Tyrosine Kinase Inhibitors (TKIs): These drugs are the standard of care for ALK-positive NSCLC. They are categorized by generation, with later generations developed to overcome resistance mechanisms to earlier ones. Key examples include Crizotinib (1st-gen), Alectinib and Ceritinib (2nd-gen), and Lorlatinib (3rd-gen).[1][2]
-
Platinum-Based Chemotherapy: Agents like cisplatin and carboplatin are a cornerstone of treatment for NSCLC, particularly in the absence of targetable driver mutations or after resistance to targeted therapies develops.[3]
Comparative Analysis of Predictive Biomarkers
The selection of an appropriate therapy for NSCLC is critically dependent on the molecular profile of the tumor. Below is a comparison of the primary biomarkers used to predict response to this compound and its alternatives.
| Biomarker | Therapeutic Agent(s) | Role | Biological Rationale |
| ALK Gene Rearrangement | This compound, Crizotinib, Alectinib, Ceritinib, Lorlatinib | Predictive (Inclusion) | The ALK gene rearrangement results in an oncogenic fusion protein (e.g., EML4-ALK) that drives tumor growth and proliferation.[4][5] ALK inhibitors are specifically designed to block the kinase activity of this fusion protein, making its presence a prerequisite for therapeutic efficacy. |
| ALK Resistance Mutations (e.g., G1202R) | This compound, Lorlatinib | Predictive (Selection) | Secondary mutations in the ALK kinase domain can emerge after treatment with 1st or 2nd-generation TKIs, conferring resistance. The G1202R mutation is a common resistance mechanism.[6] this compound and Lorlatinib are potent against G1202R, making this mutation a biomarker for selecting these agents over others.[6][7] |
| ERCC1 Protein Expression | Platinum-Based Chemotherapy (Cisplatin, Carboplatin) | Predictive (Stratification) | ERCC1 (Excision Repair Cross-Complementation group 1) is a key enzyme in the nucleotide excision repair (NER) pathway, which repairs DNA damage induced by platinum agents.[8] Low tumor expression of ERCC1 is hypothesized to correlate with reduced DNA repair capacity and thus a better response to platinum-based chemotherapy, although its clinical utility remains a subject of debate.[3][8] |
Data Presentation: Efficacy Based on Biomarker Status
The following tables summarize clinical and preclinical data, illustrating how biomarker status influences therapeutic response.
Table 1: Comparative Efficacy of ALK Inhibitors in Treatment-Naïve ALK-Positive NSCLC
| Treatment | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Reference |
| Alectinib | 79% - 83% | 34.8 | [9] |
| Brigatinib | 71% | 24.0 | [10] |
| Lorlatinib | 78% | Not Reached (HR vs Crizotinib: 0.28) | [10][11] |
| Crizotinib | 65% - 74% | 10.9 | [2][10] |
| Chemotherapy | 20% - 45% | 7.0 | [2][10] |
| (Data synthesized from multiple network meta-analyses and clinical trials. Hazard Ratios (HR) are typically versus crizotinib or chemotherapy.) |
Table 2: Efficacy of Third-Generation ALK Inhibitors in Patients with ALK Resistance Mutations
| Treatment | Patient Population | Biomarker | Overall Response Rate (ORR) | Reference |
| Lorlatinib | Pre-treated with 2nd-Gen ALK TKI | ALK G1202R Mutation | 57% - 68% | [6][12] |
| This compound (Preclinical) | NCI-H2228 Cells / Xenograft Model | ALK Rearrangement | Time- and dose-dependent inhibition of viability | |
| (Note: As this compound is preclinical, direct clinical comparison is not available. Its inclusion is based on its demonstrated potent activity against the G1202R mutation in laboratory models.) |
Table 3: Hypothetical Response to Platinum-Based Chemotherapy by ERCC1 Status
| ERCC1 Status | Objective Response Rate (ORR) | Disease Control Rate | Rationale/Reference |
| Low Expression | Higher | Higher | Tumors with low ERCC1 have impaired DNA repair, leading to increased sensitivity to platinum agents.[8] |
| High Expression | Lower | Lower | Tumors with high ERCC1 can efficiently repair platinum-induced DNA adducts, leading to resistance.[3] |
| (Note: The clinical utility of ERCC1 as a definitive predictive biomarker is controversial, with conflicting results from various studies. This table represents the theoretical basis for its investigation.)[3][8] |
Experimental Protocols
Accurate biomarker detection is fundamental to patient selection. The following are summarized methodologies for the key assays.
1. Protocol for ALK Rearrangement Detection by Fluorescence In Situ Hybridization (FISH)
-
Objective: To detect the presence of a break-apart signal in the ALK gene locus on chromosome 2p23, indicative of a rearrangement.
-
Specimen: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 microns thick) on positively charged slides.[13][14]
-
Key Reagents: Vysis ALK Break Apart FISH Probe Kit (Abbott Molecular) or similar, containing two differentially labeled DNA probes (e.g., a green 5' probe and a red 3' probe) that flank the ALK breakpoint. Protease solution, hybridization buffer, DAPI counterstain.
-
Procedure:
-
Deparaffinization & Pretreatment: Slides are deparaffinized in xylene, rehydrated through an ethanol gradient, and treated with a protease to digest proteins and unmask the target DNA.
-
Probe Hybridization: The ALK break-apart probe mix is applied to the slides. Denaturation is performed by heating both the tissue DNA and the probe DNA, followed by overnight hybridization at a controlled temperature (e.g., 37°C) to allow the probes to bind to the target locus.
-
Post-Hybridization Washes: Slides are washed in stringent buffers to remove non-specifically bound probes.
-
Counterstaining & Analysis: The nuclei are counterstained with DAPI. Slides are analyzed under a fluorescence microscope. A minimum of 50-100 non-overlapping tumor cell nuclei are scored.[15][16]
-
-
Interpretation:
-
Negative: Fused green and red signals (or yellow/orange) indicate an intact ALK gene.
-
Positive: Separation of green and red signals by at least two signal diameters, or a single red signal without a corresponding green signal, indicates a gene rearrangement.[15] A sample is typically considered positive if >15% of scored cells show a break-apart pattern.
-
2. Protocol for ALK Protein Expression by Immunohistochemistry (IHC)
-
Objective: To detect the overexpression of ALK protein, which serves as a highly sensitive surrogate marker for an ALK gene rearrangement.
-
Specimen: FFPE tissue sections (4-5 microns thick).
-
Key Reagents: FDA-approved ALK (D5F3) CDx Assay (Ventana Medical Systems) or similar validated antibody. A sensitive detection system (e.g., OptiView DAB IHC Detection Kit). Antigen retrieval solution, primary antibody (e.g., rabbit anti-ALK clone D5F3), secondary antibody, and chromogen (DAB).[17]
-
Procedure:
-
Deparaffinization & Antigen Retrieval: Slides are deparaffinized and rehydrated. Heat-induced epitope retrieval is performed to unmask the ALK antigen.
-
Blocking: Endogenous peroxidase activity is blocked.
-
Primary Antibody Incubation: Slides are incubated with the primary anti-ALK antibody (D5F3).
-
Detection: A secondary antibody linked to an enzyme is applied, followed by the addition of a chromogen (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining: Slides are counterstained with hematoxylin to visualize cell nuclei.
-
-
Interpretation:
-
Positive: Strong, granular cytoplasmic staining in tumor cells. Any intensity of staining is considered positive by some guidelines, while others may use a scoring system.[15] The D5F3 CDx assay is approved as a standalone test without requiring FISH confirmation.[18]
-
Negative: Absence of staining or weak, non-specific background staining.
-
3. Protocol for ERCC1 Protein Expression by Immunohistochemistry (IHC)
-
Objective: To semi-quantitatively measure the level of ERCC1 protein expression in the nuclei of tumor cells.
-
Specimen: FFPE tissue sections (4-5 microns thick).
-
Key Reagents: Primary antibody against ERCC1 (e.g., clone 4F9, which has shown specificity). A sensitive detection system, antigen retrieval solution, and chromogen (DAB).[19]
-
Procedure:
-
Deparaffinization & Antigen Retrieval: Standard deparaffinization, rehydration, and heat-induced epitope retrieval (e.g., using citrate buffer pH 6.0).
-
Primary Antibody Incubation: Slides are incubated with the anti-ERCC1 primary antibody.
-
Detection & Counterstaining: Standard detection using a secondary antibody and DAB chromogen. Nuclei are counterstained with hematoxylin.
-
-
Interpretation:
-
ERCC1 expression is evaluated based on both the intensity of nuclear staining (e.g., 0=none, 1=weak, 2=moderate, 3=strong) and the percentage of positive tumor cells.
-
An H-score is often calculated (H-score = Σ [intensity × percentage of cells at that intensity]), resulting in a score from 0 to 300. A cutoff (e.g., the median H-score of the cohort) is used to classify tumors as ERCC1-low or ERCC1-high.[20]
-
Mandatory Visualizations
Signaling Pathway
Caption: ALK signaling pathway in NSCLC and point of inhibition by TKIs.
Experimental Workflow
Caption: Clinical workflow for biomarker testing and treatment selection.
References
- 1. biomarker.onclive.com [biomarker.onclive.com]
- 2. An Update on Predictive Biomarkers for Treatment Selection in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Frontiers | Targeting ALK Rearrangements in NSCLC: Current State of the Art [frontiersin.org]
- 5. ALK in Lung Cancer: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALK Resistance Mutations and Efficacy of Lorlatinib in Advanced Anaplastic Lymphoma Kinase-Positive Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ERCC1 Is a Predictive Biomarker for Non-small Cell Lung Cancer But Is Antibody-dependent | Anticancer Research [ar.iiarjournals.org]
- 9. The efficacy and safety of ALK inhibitors in the treatment of ALK‐positive non‐small cell lung cancer: A network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Treatment of metastatic ALK-positive non-small cell lung cancer: indirect comparison of different ALK inhibitors using reconstructed patient data [frontiersin.org]
- 11. Comparative Efficacy of ALK Inhibitors for Treatment-Naïve ALK-Positive Advanced Non-Small Cell Lung Cancer with Central Nervous System Metastasis: A Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. ALK Rearrangement for NSCLC by FISH | MLabs [mlabs.umich.edu]
- 14. oncology.labcorp.com [oncology.labcorp.com]
- 15. Guideline Recommendations for Testing of ALK Gene Rearrangement in Lung Cancer: A Proposal of the Korean Cardiopulmonary Pathology Study Group - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Test Details - ALK FISH [knightdxlabs.ohsu.edu]
- 17. oncology.labcorp.com [oncology.labcorp.com]
- 18. Testing Guidelines [rethinkingnsclc.com]
- 19. meridian.allenpress.com [meridian.allenpress.com]
- 20. ascopubs.org [ascopubs.org]
Safety Operating Guide
Navigating the Safe Disposal of ZX-29: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information
Proper handling of potent compounds like ZX-29 is paramount to minimize exposure and ensure safety. The following procedures should be strictly adhered to within the laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound in solid form or in solution, appropriate personal protective equipment must be worn. This includes, but is not limited to:
-
Gloves: Nitrile or other chemical-resistant gloves are mandatory.
-
Eye Protection: Safety glasses with side shields or goggles are essential to protect from splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect personal clothing.
-
Respiratory Protection: If there is a risk of aerosolization of the solid compound, a NIOSH-approved respirator is recommended.
Spill Procedures
In the event of a spill, the area should be immediately secured to prevent further contamination.
-
Alert personnel in the immediate vicinity.
-
Don appropriate PPE before attempting to clean the spill.
-
Contain the spill using absorbent pads or other suitable materials.
-
Clean the area with a decontaminating solution.
-
Collect all contaminated materials in a sealed, labeled hazardous waste container.
Storage
This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. The container must be clearly labeled with the chemical name and any known hazard warnings.
Proper Disposal Procedures for this compound
The disposal of this compound and any contaminated materials must be handled as hazardous chemical waste through the institution's designated Environmental Health and Safety (EHS) office.
Disposal of Solid this compound
-
Consult EHS: Before initiating disposal, contact your institution's EHS office for specific guidance on disposing of potent chemical inhibitors.
-
Packaging: Ensure the original container is securely sealed. If repackaging is necessary, use a clearly labeled, compatible container. The label should include the chemical name ("this compound"), CAS number (2254805-62-2), and any known hazard warnings.
-
Waste Stream: Dispose of as hazardous chemical waste through your institution's designated waste management program. Do not mix with other waste streams unless explicitly permitted by your EHS office.
Disposal of this compound Solutions
-
Waste Collection: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. The label should indicate the solvent (e.g., DMSO) and the solute (this compound) with its approximate concentration.
-
Avoid Drains: Do not dispose of solutions containing this compound down the drain.
-
Institutional Pickup: Arrange for the disposal of the hazardous waste container through your institution's EHS-approved waste pickup service.
Decontamination and Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as pipette tips, gloves, and bench paper, are considered contaminated and must be disposed of as cytotoxic waste.
-
Segregation: Segregate all contaminated materials at the source to prevent cross-contamination.
-
Containment: Place all contaminated solid waste, including PPE, into a designated, leak-proof, and clearly labeled cytotoxic waste container. These are often purple-lidded or otherwise distinctively marked.[1]
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a puncture-proof sharps container that is also labeled as cytotoxic waste.
-
Incineration: Cytotoxic waste is typically disposed of via high-temperature incineration.[1]
Quantitative Data Summary
As specific quantitative data for this compound is not publicly available, the following table provides representative data for a potent, selective ALK inhibitor. This information is for illustrative purposes and should not be considered as specific to this compound.
| Property | Value |
| IC50 (ALK) | 2.1 nM[2] |
| IC50 (ALK L1196M) | 1.3 nM[2] |
| IC50 (ALK G1202R) | 3.9 nM[2] |
| Molecular Weight | Varies by specific inhibitor |
| Solubility | Typically soluble in DMSO |
Experimental Protocols
Representative In-Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of a compound like this compound against a target kinase in a cell-free system.[2]
Objective: To determine the IC50 value of a test compound against a target kinase.
Materials:
-
Recombinant target kinase (e.g., ALK)
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine Triphosphate)
-
Test compound (this compound) dissolved in DMSO
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay system)
-
Microplates (e.g., 96-well)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the kinase assay buffer.
-
Reaction Setup: Add the diluted compound to the wells of the microplate.
-
Kinase Addition: Add the kinase solution to each well and incubate to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination: Stop the reaction using the stop reagent provided in the assay kit.
-
Signal Detection: Add the detection reagent and measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: ALK inhibitor signaling pathway.
Caption: this compound disposal workflow.
References
Essential Safety and Logistics for Handling Hazardous Compound ZX-29
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like ZX-29. Adherence to strict safety and disposal protocols is crucial to minimize risk and ensure a safe research environment. This document provides essential, immediate safety and logistical information for handling this compound, including detailed operational and disposal plans.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The level of PPE required depends on the specific hazards posed by the chemical being handled. For a compound with the hypothetical hazardous nature of this compound, a comprehensive PPE ensemble is mandatory.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications and Usage Guidelines |
| Eye and Face Protection | Safety Goggles | Must be worn at all times in the laboratory to protect from chemical splashes.[1] |
| Face Shield | Recommended in addition to safety goggles when there is a significant risk of splashes or sprays.[2][3] | |
| Hand Protection | Chemical-Resistant Gloves | Double-gloving with nitrile gloves is a common practice for enhanced protection. Always inspect gloves for any signs of degradation or punctures before use.[2][4] |
| Body Protection | Lab Coat | Provides a protective barrier for the skin and personal clothing against spills.[1] |
| Chemical-Resistant Apron or Suit | For procedures with a high risk of significant splashes, a chemical-resistant apron or a full suit may be necessary.[3][5] | |
| Respiratory Protection | Fume Hood | All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] |
| Respirator | The use of a respirator may be required for certain high-risk procedures or in the event of a ventilation failure. The type of respirator and cartridge should be selected based on the specific properties of this compound.[3][5] | |
| Foot Protection | Closed-Toe Shoes | Sandals or perforated shoes are not permitted in the laboratory.[4] |
Operational Plan: Handling this compound
A systematic approach to handling hazardous chemicals is essential to maintain a safe laboratory environment.
Experimental Protocol: General Handling of this compound
-
Preparation: Before beginning any work, ensure that the Safety Data Sheet (SDS) for this compound has been thoroughly reviewed and understood.[1] All necessary PPE should be inspected and donned correctly.[4] The work area within the fume hood should be clean and uncluttered.[4]
-
Weighing and Transferring:
-
Perform all weighing and transferring of this compound within a chemical fume hood.
-
Use appropriate tools (e.g., spatulas, forceps) to handle the compound.
-
Avoid generating dust or aerosols.
-
-
In-Use Procedures:
-
End of Work:
-
Upon completion of work, decontaminate all surfaces and equipment.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[4]
-
Emergency Procedures: this compound Spill
In the event of a spill, a swift and organized response is critical to mitigate potential harm.
Diagram 1: this compound Spill Response Workflow
Caption: Logical workflow for responding to a this compound chemical spill.
Disposal Plan
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.[1]
Experimental Protocol: Disposal of this compound Waste
-
Segregation:
-
Container Management:
-
Use containers that are chemically compatible with this compound.
-
Keep waste containers securely closed except when adding waste.
-
Leave approximately 10% headspace in liquid waste containers to allow for expansion.[6]
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name (this compound), and the associated hazards.[7]
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from general laboratory traffic.[6]
-
-
Pickup and Disposal:
References
- 1. youthfilter.com [youthfilter.com]
- 2. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | NZ [sdsmanager.com]
- 3. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. falseguridad.com [falseguridad.com]
- 6. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 7. How To Safely Dispose of Chemicals in Your Lab [solventwasher.com]
- 8. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
